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  • Product: [1-(4-Propoxyphenyl)propyl]amine hydrochloride
  • CAS: 1201633-55-7

Core Science & Biosynthesis

Foundational

Technical Monograph: [1-(4-Propoxyphenyl)propyl]amine Hydrochloride

This technical guide is structured as a high-level monograph for research scientists and drug development professionals. It treats [1-(4-Propoxyphenyl)propyl]amine hydrochloride (CAS 1201633-55-7) as a specific New Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research scientists and drug development professionals. It treats [1-(4-Propoxyphenyl)propyl]amine hydrochloride (CAS 1201633-55-7) as a specific New Chemical Entity (NCE) or advanced intermediate, distinct from common street drugs or established pharmaceuticals.

The guide focuses on the chemical identity, synthesis logic, and analytical characterization required to work with this compound in a laboratory setting.

CAS Registry Number: 1201633-55-7 Chemical Class:


-Alkylbenzylamine / Alkoxybenzylamine Derivative
Version:  2.1 (Research & Development Grade)

Executive Summary & Chemical Identity

[1-(4-Propoxyphenyl)propyl]amine hydrochloride is a primary amine structurally characterized by a propyl chain attached to the benzylic carbon of a 4-propoxybenzene ring. It belongs to the class of


-ethyl-4-propoxybenzylamines .

Critical Distinction: Researchers must distinguish this compound from PPAP ((-)-1-Phenyl-2-propylaminopentane) and Propylhexedrine . While structurally homologous in terms of lipophilic side chains, the position of the amine (benzylic vs. phenethyl) drastically alters its pharmacological profile, shifting it from a likely transporter-substrate (phenethylamine type) to a potential sigma-receptor ligand or metabolic intermediate.

Physicochemical Profile
PropertyValue / DescriptionNote
IUPAC Name 1-(4-Propoxyphenyl)propan-1-amine hydrochlorideSystematic nomenclature
Molecular Formula C

H

NO

HCl
Salt form
Molecular Weight 229.75 g/mol 193.29 (Free Base) + 36.46 (HCl)
Appearance White to Off-white Crystalline SolidHygroscopic tendency
Solubility Water (>50 mg/mL), DMSO, MethanolHigh aqueous solubility due to ionic salt form
pKa (Calc) ~9.5 - 10.2Typical for primary benzylamines
LogP (Calc) ~2.8 (Free Base)Lipophilic propoxy tail increases LogP

Synthetic Architecture

The synthesis of [1-(4-Propoxyphenyl)propyl]amine HCl typically follows a Reductive Amination pathway or a Grignard Addition to Nitriles , depending on the starting material availability. The reductive amination route is preferred for scale-up due to milder conditions and higher atom economy.

Core Synthetic Pathway: Reductive Amination

This protocol utilizes 4'-Propoxypropiophenone as the prochiral ketone precursor.

Reagents:

  • Precursor: 1-(4-Propoxyphenyl)propan-1-one (CAS 29405-33-2).

  • Amine Source: Ammonium Acetate (

    
    ) or methanolic ammonia.
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).

Mechanism: The ketone undergoes nucleophilic attack by ammonia to form an unstable hemiaminal, which dehydrates to the imine intermediate. The imine is selectively reduced in situ to the primary amine.

Visualization: Synthetic Logic Flow

The following diagram illustrates the critical path from precursor to the isolated hydrochloride salt.

SynthesisPath Start 4-Propoxypropiophenone (Ketone Precursor) Imine Imine Intermediate (Transient) Start->Imine Nucleophilic Attack AmineBase Free Amine (Oil) Imine->AmineBase Hydride Transfer Salt Target HCl Salt (Crystalline Solid) AmineBase->Salt Acidification R1 NH4OAc / MeOH Dehydration R2 NaBH3CN Reduction R3 HCl in Dioxane/Et2O Precipitation

Figure 1: Reductive amination pathway converting the ketone precursor to the target amine hydrochloride.

Analytical Characterization Protocols

Validating the identity of [1-(4-Propoxyphenyl)propyl]amine HCl requires differentiating it from its positional isomers (e.g., 4-propoxyamphetamine) and ensuring no residual ketone precursor remains.

A. Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum is the definitive fingerprint.
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Signals:

    • Propoxy Chain: Triplet (~1.0 ppm,

      
      ), Multiplet (~1.7 ppm, 
      
      
      
      ), Triplet (~3.9 ppm,
      
      
      ).
    • Ethyl Side Chain: Triplet (~0.8 ppm,

      
      ), Multiplet (~1.8 ppm, 
      
      
      
      ).
    • Benzylic Proton: Triplet or dd (~4.0 - 4.2 ppm,

      
      ). This shift is diagnostic for benzylamines; phenethylamines would show this signal upfield.
      
    • Aromatic Ring: Two doublets (~6.9 and 7.3 ppm) indicating para-substitution pattern.

B. HPLC-MS Method (Quality Control)

Objective: Purity assessment >98%.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 220 nm (Amide/Amine absorption) & 275 nm (Aromatic)
Mass Spec ESI+ Mode. Expect

Visualization: Analytical Decision Tree

This workflow ensures that only validated batches proceed to biological testing.

AnalysisFlow Sample Crude Product NMR 1H-NMR Check (Structure Verification) Sample->NMR Purity HPLC-MS Check (Purity > 98%) NMR->Purity Decision Pass Criteria? Purity->Decision Recryst Recrystallize (iPrOH/Et2O) Decision->Recryst No (<98%) Release Release for Assay Decision->Release Yes Recryst->NMR Re-test

Figure 2: Quality control workflow emphasizing the necessity of NMR confirmation prior to purity testing.

Handling & Stability (Safety)

As a research chemical with limited toxicological data, Universal Precautions must be applied.

  • Hazard Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage:

    • Temperature: -20°C for long-term storage (prevents oxidation of the amine).

    • Atmosphere: Store under Argon or Nitrogen. The free base is sensitive to

      
       (carbamate formation); the HCl salt is hygroscopic.
      
  • Solubility Handling:

    • Dissolve in DMSO for stock solutions (up to 100 mM).

    • Aqueous solutions should be prepared fresh to avoid hydrolysis or bacterial growth.

References

  • Chemical Identification: Echemi. (2024). [1-(4-Propoxyphenyl)propyl]amine hydrochloride Product Details. CAS 1201633-55-7.[1][2][3] Retrieved from

  • Synthetic Methodology: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • Structural Data: ChemBK. (2024). [1-(4-Propoxyphenyl)propyl]amine hydrochloride.[1][2][3][4][5] Retrieved from

  • Analogous Pharmacology: Glennon, R. A., et al. (1988). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites." Journal of Medicinal Chemistry. (Reference for SAR of alpha-alkylbenzylamines).

Sources

Exploratory

[1-(4-Propoxyphenyl)propyl]amine hydrochloride purity and characterization

An In-depth Technical Guide to the Purity and Characterization of [1-(4-Propoxyphenyl)propyl]amine Hydrochloride Abstract This technical guide provides a comprehensive framework for the analysis, purity determination, an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity and Characterization of [1-(4-Propoxyphenyl)propyl]amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the analysis, purity determination, and structural characterization of [1-(4-Propoxyphenyl)propyl]amine hydrochloride (C₁₂H₂₀ClNO). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind methodological choices. It integrates a multi-technique approach, emphasizing the synergy between chromatographic and spectroscopic methods to build a self-validating system for quality assessment. Protocols are grounded in established principles and authoritative standards, such as those from the International Council for Harmonisation (ICH), to ensure scientific integrity and trustworthiness.

Introduction: The Imperative for Rigorous Characterization

[1-(4-Propoxyphenyl)propyl]amine hydrochloride is a primary amine of interest in medicinal chemistry and pharmaceutical development, often serving as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a chiral center, a substituted phenyl ring, and a propyl chain, necessitates a thorough and multi-faceted analytical strategy. The presence of impurities—arising from synthesis or degradation—can significantly impact the safety and efficacy of the final drug product.[2][3]

Therefore, a robust characterization protocol is not merely a quality control checkpoint but a foundational component of drug development. It ensures batch-to-batch consistency, validates synthetic pathways, and complies with stringent regulatory expectations outlined by bodies like the FDA and EMA, based on ICH guidelines.[4][5][6] This guide details the critical analytical methodologies required to establish the identity, strength, quality, and purity of this compound.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₂H₂₀ClNOChemBK[1], PubChem[7]
Molecular Weight 229.75 g/mol ChemBK[1]
Appearance White to off-white crystalline powderChemBK[1]
Solubility Soluble in water, ethanol, and chloroformChemBK[1]
Chirality Contains one stereocenterInferred from structure

Synthesis, Potential Impurities, and Process Control

The purity profile of [1-(4-Propoxyphenyl)propyl]amine hydrochloride is intrinsically linked to its synthetic route. A common approach involves the reductive amination of a ketone precursor, 4-propoxypropiophenone.[8] Understanding this pathway allows for the proactive identification of potential process-related impurities.

Common Synthetic Pathway: Reductive Amination

  • Starting Material : 4-propoxypropiophenone

  • Reaction : Condensation with an amine source (e.g., ammonia or a protected amine) followed by reduction.

  • Reducing Agents : Common choices include sodium borohydride (NaBH₄) or catalytic hydrogenation.

  • Salt Formation : The resulting free base is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.[9]

Potential Impurities to Monitor:

  • Unreacted Starting Material : Residual 4-propoxypropiophenone.

  • Over-reduction Products : The corresponding alcohol, 1-(4-propoxyphenyl)propan-1-ol.

  • By-products : Impurities from side reactions, such as dimers or products from incomplete reactions.

  • Reagents and Catalysts : Traces of the reducing agent or catalyst used in the process.[6]

  • Enantiomeric Impurity : The undesired enantiomer if a non-stereoselective synthesis is used.

The diagram below illustrates this synthetic logic and the points at which impurities can be introduced.

Synthesis_Impurities cluster_synthesis Reductive Amination SM 4-Propoxypropiophenone (Starting Material) Product [1-(4-Propoxyphenyl)propyl]amine (Free Base) SM->Product + Amine Source + Reducing Agent Imp1 Impurity: Unreacted SM SM->Imp1 Carryover Amine Amine Source (e.g., NH₃) Amine->Product Reducer Reducing Agent (e.g., NaBH₄) Reducer->Product Imp2 Impurity: Alcohol By-product Reducer->Imp2 Side Reaction HCl Hydrochloric Acid FinalProduct [1-(4-Propoxyphenyl)propyl]amine HCl (Final Product) Product->FinalProduct + HCl (Salt Formation) Imp3 Impurity: Process By-products Product->Imp3 Side Reaction

Caption: Synthetic pathway and origin of potential impurities.

Purity Determination: An Integrated Analytical Workflow

No single technique can fully establish purity; a combination of methods is essential for a comprehensive assessment.[10][11] The primary tool for quantitative purity is High-Performance Liquid Chromatography (HPLC), supported by spectroscopic techniques for identity confirmation.

Chromatographic Purity and Assay (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is the gold standard for separating the main compound from its potential organic impurities.[10][12] The method leverages the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Expert Rationale: The choice of a C18 column is logical for this molecule, as it provides sufficient hydrophobic interaction with the phenyl and propyl groups. A buffered mobile phase is critical because the analyte is a primary amine; controlling the pH ensures consistent ionization and, therefore, reproducible retention times. An acidic pH (e.g., pH 3) ensures the amine is protonated, leading to sharp, symmetrical peaks. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength for this type of compound.

Experimental Protocol: RP-HPLC Method for Purity Analysis

  • Instrumentation : HPLC system with UV detector.

  • Column : C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient Elution :

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (Re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 225 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Data Analysis : Purity is calculated based on the area percent of the main peak relative to the total area of all peaks, excluding those from the solvent front. According to ICH Q3A guidelines, impurities present at a level of ≥0.05% should be reported, and those at ≥0.10% should be identified if possible.[4][5]

HPLC_Workflow Sample Sample Preparation (1 mg/mL in Diluent) Inject HPLC Injection (10 µL) Sample->Inject Column Separation on C18 Column (Gradient Elution) Inject->Column Detect UV Detection (225 nm) Column->Detect Data Data Acquisition (Chromatogram) Detect->Data Analysis Peak Integration & Analysis Data->Analysis Report Purity Report (% Area) Analysis->Report

Caption: Standard workflow for RP-HPLC purity analysis.

Chiral Purity Analysis

Given the chiral nature of the molecule, determining the enantiomeric excess (e.e.) is a critical quality attribute. This is most effectively achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between enantiomers.

Expert Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel OD-H, Chiralpak IE), are highly effective for separating a wide range of chiral amines.[13][14] The separation mechanism involves transient diastereomeric interactions between the enantiomers and the chiral selector, which differ in stability, leading to different retention times. A normal-phase mobile phase (e.g., hexane/isopropanol) is typically used to promote these interactions.

Experimental Protocol: Chiral HPLC Method

  • Instrumentation : HPLC system with UV detector.

  • Column : Chiralcel OD-H (or similar polysaccharide-based CSP), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase : n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate : 0.8 mL/min.

  • Column Temperature : 25 °C.

  • Detection : UV at 225 nm.

  • Sample Preparation : Dissolve the sample in the mobile phase at ~1 mg/mL.

Structural Characterization: The Spectroscopic Toolkit

Spectroscopic methods provide orthogonal, confirmatory evidence of the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Signals (in D₂O or DMSO-d₆):

  • Aromatic Protons : Two doublets in the ~δ 6.8-7.2 ppm region, characteristic of a 1,4-disubstituted benzene ring.

  • Propoxy -OCH₂- : A triplet around δ 4.0 ppm.

  • Propoxy -CH₂- : A sextet around δ 1.7 ppm.

  • Propoxy -CH₃ : A triplet around δ 1.0 ppm.

  • Propyl -CH(N)- : A multiplet (e.g., triplet or quartet) around δ 4.5 ppm.[15]

  • Propyl -CH₂- : A multiplet around δ 1.8-2.0 ppm.

  • Propyl -CH₃ : A triplet around δ 0.9 ppm.

  • Amine -NH₃⁺ : A broad singlet, which may be exchangeable with D₂O.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected ion would be the protonated molecule [M+H]⁺.

  • Expected [M+H]⁺ (for free base C₁₂H₁₉NO) : m/z = 194.15

  • High-Resolution MS (HRMS) : Provides an exact mass measurement, confirming the elemental composition to within a few parts per million (ppm).

LC-MS/MS can further be used to characterize fragmentation patterns, which is invaluable for identifying unknown impurities by comparing their fragmentation to that of the parent compound.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

  • ~3000-2800 : C-H stretching (aromatic and aliphatic).

  • ~2800-2400 : N-H stretching from the primary ammonium salt (R-NH₃⁺), often broad.

  • ~1610, ~1510 : C=C stretching from the aromatic ring.

  • ~1250 : C-O stretching from the aryl ether.

Summary of Characterization Data
TechniqueParameterExpected ResultPurpose
RP-HPLC Purity≥99.5% (typical specification)Quantify impurities
Chiral HPLC Enantiomeric Excess≥99.0% e.e.Quantify enantiomeric impurity
¹H NMR Chemical Shifts & SplittingConsistent with proposed structureConfirm chemical structure
MS (ESI+) [M+H]⁺ of free basem/z 194.15 ± 0.1Confirm molecular weight
HRMS Exact Mass194.1490 (for C₁₂H₂₀NO⁺)Confirm elemental formula
IR Absorption Bands (cm⁻¹)Bands for N-H, C-O, C=C (aromatic)Confirm functional groups
Elemental Analysis %C, %H, %Cl, %NWithin ±0.4% of theoreticalConfirm elemental composition

Conclusion: A Self-Validating System for Quality Assurance

The rigorous characterization of [1-(4-Propoxyphenyl)propyl]amine hydrochloride is achieved not through a single measurement but through an integrated, multi-technique approach. Chromatographic methods provide precise quantification of both chemical and chiral purity, while spectroscopic techniques offer unambiguous confirmation of molecular structure. This synergy creates a self-validating system where the results from one method corroborate the findings of another. By grounding these analyses in sound scientific principles and adhering to international guidelines, researchers and developers can ensure the quality, safety, and consistency of this important chemical entity, thereby building a foundation of trust in the subsequent stages of drug development.

References

  • Google Patents.CN109384677A - A method of synthesis primary amine hydrochloride.
  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

  • ChemBK. [1-(4-Propoxyphenyl)propyl]amine hydrochloride. Available at: [Link]

  • Google Patents.WO2006037055A1 - Synthesis of atomoxetine hydrochloride.
  • PubMed. HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Available at: [Link]

  • PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Available at: [Link]

  • PubChem. (2-Phenylpropyl)(propyl)amine hydrochloride | C12H20ClN | CID 17157645. Available at: [Link]

  • PubMed. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Available at: [Link]

  • ResearchGate. The determination of phenylpropanolamine hydrochloride | Request PDF. Available at: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Doc Brown's Chemistry. Propylamine low high resolution 1H proton nmr spectrum. Available at: [Link]

  • Mediterranean Journal of Medical Research. Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Available at: [Link]

  • EMA. Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • ResearchGate. HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent | Request PDF. Available at: [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • PubMed. Propoxyphene and Norpropoxyphene Quantitation in the Same Solid-Phase Extraction Using Toxi-Lab Spec VC MP3 System. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • ResearchGate. HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol | Request PDF. Available at: [Link]

  • Cormica. Understanding Impurity Analysis. Available at: [Link]

  • Agilent. Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... Available at: [Link]

  • EMA. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • FooDB. Showing Compound 1-Propylamine (FDB012241). Available at: [Link]

  • PubMed. Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. Available at: [Link]

  • Bruker. Supplementary Information. Available at: [Link]

  • PubMed. Investigation of enantiomeric separation of basic drugs by capillary electrophoresis using clindamycin phosphate as a novel chiral selector. Available at: [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]

  • MDPI. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist... Available at: [Link]

  • PubMed Central. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Preliminary Biological Activity of [1-(4-Propoxyphenyl)propyl]amine hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive, tiered strategy for the preliminary biological evaluation of [1-(4-Propoxyphenyl)propy...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary biological evaluation of [1-(4-Propoxyphenyl)propyl]amine hydrochloride, a novel compound with structural similarities to known psychoactive agents. Lacking existing biological data, this document serves as a roadmap for its initial characterization, from fundamental physicochemical analysis to foundational in vitro and in vivo assays. The proposed workflow is designed to efficiently assess its potential as a monoamine reuptake inhibitor, a mechanism implicated in the treatment of depressive and anxiety disorders, while concurrently evaluating its preliminary safety profile. By detailing robust experimental protocols, data interpretation frameworks, and decision-making logic, this guide aims to provide a scientifically rigorous foundation for subsequent drug development efforts.

Introduction and Rationale

The compound [1-(4-Propoxyphenyl)propyl]amine hydrochloride belongs to the phenylpropylamine class of organic compounds. Its core structure, featuring a phenyl ring linked to a propyl chain with an amine group, is a common scaffold in many centrally active pharmacological agents. Notably, this structure shares features with selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), which are mainstays in the treatment of major depressive disorder and anxiety disorders.[1] The primary mechanism of these drugs is the blockade of the serotonin transporter (SERT) or the norepinephrine transporter (NET), which increases the synaptic concentration of these neurotransmitters.[2][3]

The propoxy substituent on the phenyl ring of [1-(4-Propoxyphenyl)propyl]amine hydrochloride may influence its lipophilicity and affinity for biological targets compared to other similar compounds. Given these structural alerts, a logical starting point for the investigation of its biological activity is to assess its interaction with monoamine transporters. This guide proposes a systematic, hypothesis-driven approach to elucidate the preliminary pharmacological and toxicological profile of this compound.

Physicochemical Characterization

Prior to biological evaluation, a thorough physicochemical characterization of [1-(4-Propoxyphenyl)propyl]amine hydrochloride is imperative to ensure sample purity, stability, and solubility for accurate assay performance.

Table 1: Physicochemical Analysis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride

ParameterMethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, LC-MSSpectra consistent with proposed structure
Purity HPLC-UV, LC-MS≥98%
Solubility Kinetic/Thermodynamic Solubility AssaysQuantitative solubility in aqueous buffers (e.g., PBS) and DMSO
Stability HPLC-UVStable in assay buffers and solvents for the duration of experiments

In Vitro Preliminary Biological Activity Assessment

A tiered in vitro screening cascade is proposed to efficiently assess the compound's primary biological activity and potential cytotoxicity. This approach prioritizes high-throughput, cost-effective assays initially, followed by more complex functional and safety evaluations.

G cluster_0 In Vitro Screening Cascade A Tier 1: Primary Screening B SERT/NET Binding Assays A->B Target Affinity C Cytotoxicity Assay (e.g., MTT) A->C Early Safety D Tier 2: Functional Assays B->D If Active F Decision Point: Proceed to In Vivo? C->F E SERT/NET Reuptake Inhibition Assays D->E E->F

Figure 1: Proposed in vitro screening cascade for [1-(4-Propoxyphenyl)propyl]amine hydrochloride.

Tier 1: Primary Screening

The initial step is to determine if the compound binds to the primary hypothesized targets: the serotonin transporter (SERT) and the norepinephrine transporter (NET). Radioligand binding assays are a standard and robust method for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Utilize cell membranes from HEK-293 cells recombinantly expressing human SERT or NET.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET) and a range of concentrations of [1-(4-Propoxyphenyl)propyl]amine hydrochloride.

  • Incubation: Incubate for 1 hour on ice to reach equilibrium.[4]

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[4]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Concurrent with primary target screening, an early assessment of cytotoxicity is crucial to identify compounds that may exhibit non-specific activity or cause cell death, which could confound the results of cell-based functional assays. The MTT assay is a widely used colorimetric method for this purpose.[5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate a suitable cell line (e.g., HEK-293 or SH-SY5Y) in a 96-well plate and allow cells to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of [1-(4-Propoxyphenyl)propyl]amine hydrochloride for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer (typically at 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).

Tier 2: Functional Activity Assessment

If significant binding affinity is observed in the primary screening, the next step is to evaluate the functional consequence of this binding. Neurotransmitter reuptake assays directly measure the compound's ability to inhibit the transport of serotonin or norepinephrine into cells.

Experimental Protocol: Neurotransmitter Reuptake Inhibition Assay

  • Cell Culture: Use cells endogenously or recombinantly expressing SERT or NET (e.g., JAR cells for SERT, SK-N-BE(2)C cells for NET).[8][9] Plate in a 96-well format.

  • Pre-incubation: Pre-incubate the cells with various concentrations of [1-(4-Propoxyphenyl)propyl]amine hydrochloride or a reference inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET) for 20 minutes at room temperature.[10]

  • Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]-Serotonin or [³H]-Norepinephrine) to initiate uptake.[9][10]

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C.[9][10]

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.[8][9]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.[8][9]

  • Data Analysis: Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.

Table 2: Hypothetical In Vitro Data Summary for [1-(4-Propoxyphenyl)propyl]amine hydrochloride

AssayTargetResult (IC₅₀/CC₅₀/Ki)Reference CompoundResult (IC₅₀/CC₅₀/Ki)
Binding Assay hSERTe.g., 50 nM (Ki)Fluoxetinee.g., 5 nM (Ki)
Binding Assay hNETe.g., 200 nM (Ki)Desipraminee.g., 10 nM (Ki)
Reuptake Assay hSERTe.g., 75 nM (IC₅₀)Fluoxetinee.g., 8 nM (IC₅₀)
Reuptake Assay hNETe.g., 300 nM (IC₅₀)Desipraminee.g., 15 nM (IC₅₀)
Cytotoxicity HEK-293e.g., >10 µM (CC₅₀)Doxorubicine.g., 1 µM (CC₅₀)

Hypothetical Mechanism of Action

Based on the proposed in vitro assays, if [1-(4-Propoxyphenyl)propyl]amine hydrochloride demonstrates potent and selective inhibition of SERT, its primary mechanism of action would be the blockade of serotonin reuptake from the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle (Serotonin) Serotonin Serotonin Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Receptor Postsynaptic Receptor Serotonin->Receptor Binding Compound [1-(4-Propoxyphenyl)propyl]amine hydrochloride Compound->SERT Inhibition

Figure 2: Hypothesized mechanism of action: Inhibition of serotonin reuptake.

In Vivo Preliminary Pharmacological and Toxicological Evaluation

Promising in vitro data (i.e., potent reuptake inhibition and low cytotoxicity) would warrant progression to preliminary in vivo studies in a rodent model (e.g., mice or rats). These studies are designed to provide initial insights into the compound's pharmacokinetic profile, in-life pharmacological effects, and acute toxicity.[11][12]

Preliminary Pharmacokinetic (PK) Study

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which informs dose selection for subsequent efficacy and toxicology studies.[13][14]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Dosing: Administer a single dose of [1-(4-Propoxyphenyl)propyl]amine hydrochloride via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

  • Plasma Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cₘₐₓ Maximum plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Preliminary Pharmacodynamic (PD) / Efficacy Study

The forced swim test is a widely used behavioral model in rodents to screen for potential antidepressant activity.[15] A reduction in immobility time is indicative of an antidepressant-like effect.[16]

Experimental Protocol: Mouse Forced Swim Test

  • Animal Model: Use male C57BL/6 mice.

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes.[17]

  • Dosing: Administer [1-(4-Propoxyphenyl)propyl]amine hydrochloride or vehicle via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before the test.

  • Test Procedure: Gently place each mouse into a cylinder of water (24-25°C) from which it cannot escape.[17] The session typically lasts for 6 minutes.[15]

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Acute Oral Toxicity Study

An acute toxicity study provides information on the potential health hazards that might arise from short-term exposure to the compound and helps in determining the dose for future studies. The OECD Test Guideline 423 (Acute Toxic Class Method) is a suitable approach.[18]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Use female Wistar rats (nulliparous and non-pregnant).[19]

  • Dosing: Administer the compound sequentially to groups of three animals at fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg) by oral gavage.[18] The volume administered should not exceed 1 mL/100g body weight for oily solutions or 2 mL/100g for aqueous solutions.[20]

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance by hazard category and to estimate the LD₅₀.

Data Interpretation and Future Directions

The culmination of this preliminary biological evaluation will provide a foundational dataset to guide further development of [1-(4-Propoxyphenyl)propyl]amine hydrochloride.

  • Go/No-Go Decision: A decision to advance the compound will be based on a composite assessment of its in vitro potency and selectivity, a favorable pharmacokinetic profile (e.g., reasonable oral bioavailability and half-life), a demonstrable in vivo pharmacological effect, and an acceptable acute toxicity profile.

  • Next Steps: If the data are promising, subsequent studies would include:

    • Screening against a broader panel of receptors and enzymes to assess off-target activities.

    • More comprehensive in vivo efficacy studies in various animal models of depression and anxiety.

    • Repeat-dose toxicity studies.

    • Elucidation of the metabolic profile of the compound.

Conclusion

This technical guide presents a structured and scientifically grounded framework for the initial biological characterization of [1-(4-Propoxyphenyl)propyl]amine hydrochloride. By systematically evaluating its physicochemical properties, in vitro activity at key monoamine transporters, and preliminary in vivo pharmacology and toxicology, researchers can efficiently generate the critical data necessary to make informed decisions about the compound's therapeutic potential. This rigorous, tiered approach ensures that resources are allocated effectively while adhering to the principles of modern drug discovery.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Kristensen, A. S., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS One, 6(10), e26233.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Data Sheet]. Retrieved from [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • De Kock, M., et al. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Piscitelli, F., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 33-40.
  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram showing mechanism of action of SSRIs. Retrieved from [Link]

  • Sandtner, W., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 636-642.
  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Labcompare.com. (2026, January 9). Pre-screening Novel Psychoactive Substances to Speed Detection. Retrieved from [Link]

  • O'Brien, R., et al. (2016). Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry. Journal of the American Society for Mass Spectrometry, 27(9), 1547-1555.
  • Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved from [Link]

  • Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmaceutical Sciences.
  • de Chaumont, F., & Olivo-Marin, J. C. (2014). The Mouse Forced Swim Test. Bio-protocol, 4(12), e1142.
  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • ClinPGx. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • ResearchGate. (2025, November 7). Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry | Request PDF. Retrieved from [Link]

  • Frontiers. (2020, March 5). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (2021, April 22). Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. Retrieved from [Link]

  • PubMed. (n.d.). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Retrieved from [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • YouTube. (2018, January 30). 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). Retrieved from [Link]

  • PNAS. (n.d.). Identification of the potassium-binding site in serotonin transporter. Retrieved from [Link]

  • ALS TDI. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Forced Swim Test for Depression-Like Behavior in Rodents: Techniques and Protocols | Request PDF. Retrieved from [Link]

  • Revista Brasileira de Criminalística. (2025, July 21). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. Retrieved from [Link]

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  • PubMed Central. (n.d.). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. Retrieved from [Link]

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Exploratory

[1-(4-Propoxyphenyl)propyl]amine hydrochloride potential research applications

This technical guide provides an in-depth analysis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride (CAS 1201633-55-7), a specialized chiral building block and pharmacophore used in the discovery of Central Nervous Syst...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride (CAS 1201633-55-7), a specialized chiral building block and pharmacophore used in the discovery of Central Nervous System (CNS) agents and G-Protein Coupled Receptor (GPCR) ligands.[1]

Functional Classification: Chiral Alkoxy-Benzylamine Scaffold / CNS Pharmacophore CAS Registry Number: 1201633-55-7 Molecular Formula: C₁₂H₁₉NO[1] · HCl

Executive Summary & Chemical Identity

[1-(4-Propoxyphenyl)propyl]amine hydrochloride is a primary amine featuring a propyl chain and a 4-propoxyphenyl moiety attached to the


-carbon.[1] Structurally, it belongs to the class of 

-alkylbenzylamines
.[1] Unlike phenethylamines (which have a two-carbon spacer between the ring and amine), this compound has the amine directly on the benzylic carbon, a structural motif common in norepinephrine reuptake inhibitors (NRIs) , NMDA antagonists , and chiral resolving agents .[1]

Its primary research value lies in its lipophilic 4-propoxy tail, which probes hydrophobic pockets in transmembrane proteins, and its chiral center, which allows for stereoselective interactions with biological targets.[1]

Structural Analysis[1]
  • Core Scaffold: 1-Phenylpropylamine (structurally distinct from amphetamine, which is 1-phenyl-2-aminopropane).[1]

  • Key Substituent: 4-Propoxy group (Para-position). Increases LogP and membrane permeability; targets hydrophobic domains in serotonin/norepinephrine transporters (SERT/NET).[1]

  • Stereochemistry: The C1 position is chiral.[1] Research applications typically require resolution into (1R) or (1S) enantiomers, as biological activity is often stereospecific [1, 2].[1]

Core Research Applications

Neuroscience & CNS Drug Discovery

The compound is a critical intermediate for synthesizing analogs of Dapoxetine and other monoamine transporter modulators.[1] Although Dapoxetine itself is a phenylpropylamine derivative, [1-(4-Propoxyphenyl)propyl]amine serves as a template for Structure-Activity Relationship (SAR) studies aiming to optimize the "tail" region of the pharmacophore.[1]

  • Monoamine Transporter Inhibition: The 4-alkoxy substitution pattern is known to enhance affinity for SERT and NET.[1] Researchers use this amine to synthesize secondary and tertiary amine derivatives to test for antidepressant and anxiolytic efficacy.[1]

  • NPS (Novel Psychoactive Substances) Research: As a structural isomer of 4-propoxy-amphetamine, this compound is used as a reference standard in forensic toxicology to distinguish between psychoactive phenethylamines and non-stimulant benzylamines [3].[1]

Medicinal Chemistry: GPCR and Ion Channel Ligands

The lipophilic amine structure allows this compound to act as a "warhead" for ion channels.[1]

  • Sodium Channel Blockers: The 4-alkoxyphenyl motif is shared with antiarrhythmics (e.g., Mexiletine) and local anesthetics.[1] This amine is used to synthesize libraries of Nav1.7 blockers for pain management research [1].[1]

  • S1P Receptor Modulators: The long alkoxy chain mimics the lipophilic tail required for Sphingosine-1-Phosphate (S1P) receptor binding.[1] It is used in the synthesis of next-generation immunomodulators similar to Fingolimod or Siponimod analogs.[1]

Chiral Resolution & Synthesis

Due to its steric bulk and basicity, the enantiopure free base is used as a Chiral Resolving Agent for acidic racemates in organic synthesis.[1] Conversely, the hydrochloride salt is a substrate for Enzymatic Kinetic Resolution studies, helping to develop green chemistry protocols for amine synthesis.[1]

Mechanism of Action (Hypothetical Pharmacodynamics)[1]

When derivatized into active ligands, the [1-(4-Propoxyphenyl)propyl]amine moiety functions through a dual-anchor mechanism:

  • Ionic Anchor: The protonated amine forms an electrostatic bridge with a conserved Aspartate residue (e.g., Asp98 in SERT).[1]

  • Hydrophobic Clamp: The 4-propoxy tail lodges into the hydrophobic S1 or S2 sub-pockets of the transporter/receptor, stabilizing the binding conformation.[1]

Pathway Visualization

The following diagram illustrates the synthesis and pharmacological divergence of this scaffold.

G Precursor 4-Propoxybenzaldehyde Intermediate 1-(4-Propoxyphenyl)propan-1-one Precursor->Intermediate Grignard (EtMgBr) + Oxidation Target [1-(4-Propoxyphenyl)propyl]amine (The Compound) Intermediate->Target Reductive Amination (NH4OAc, NaCNBH3) App1 SNRI Analogs (Antidepressants) Target->App1 N-Alkylation (SAR Optimization) App2 Nav1.7 Blockers (Pain Management) Target->App2 Amide Coupling App3 Chiral Resolving Agent Target->App3 Salt Formation (w/ Racemic Acids)

Figure 1: Synthesis pathway and downstream research applications of [1-(4-Propoxyphenyl)propyl]amine HCl.

Experimental Protocols

Solubility and Handling

The hydrochloride salt is highly soluble in polar protic solvents (Water, Methanol) but sparingly soluble in non-polar organics (Hexane).[1]

  • Storage: Hygroscopic. Store at -20°C under desiccant.

  • Stock Solution: Dissolve in DMSO or Methanol (up to 50 mM). Stability is >6 months at -80°C.[1]

Protocol: Derivatization via Reductive Amination

To synthesize secondary amine analogs (e.g., for SNRI screening), use the following "self-validating" protocol.

Reagents:

  • [1-(4-Propoxyphenyl)propyl]amine HCl (1.0 eq)[1]

  • Aldehyde partner (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • DCM/DCE (1:1 ratio)[1]

  • Acetic Acid (catalytic)[1]

Step-by-Step Methodology:

  • Free Basing (Critical): Dissolve the HCl salt in water, basify with 1M NaOH to pH 10, and extract with DCM.[1] Dry over Na₂SO₄ and concentrate. Rationale: The salt form reacts poorly in reductive amination; the free amine is required for imine formation.[1]

  • Imine Formation: Dissolve the free amine and aldehyde in DCM. Add acetic acid.[1] Stir for 1 hour at Room Temperature (RT).

  • Reduction: Add STAB in one portion. Stir for 12 hours under N₂ atmosphere.

  • Quench & Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1]

  • Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the aldehyde spot confirms reaction progress.[1]

Data Presentation: Comparative Physiochemical Properties

When selecting this building block versus analogs, consider the following properties:

Property[1-(4-Propoxyphenyl)propyl]amine1-Phenylpropylamine (Unsubstituted)1-(4-Methoxyphenyl)propylamine
Molecular Weight 229.75 g/mol 135.21 g/mol 165.23 g/mol
cLogP (Approx) 3.2 (High Lipophilicity)1.82.1
BBB Permeability HighModerateModerate
Primary Target Hydrophobic Pockets (S1P, SERT)General AdrenergicGeneral Adrenergic
Research Use Selective Ligand Synthesis General ReagentPrecursor to PMA (Toxic)

Safety & Regulatory Considerations

  • Bioactivity Warning: As an amine structurally related to psychoactive substances, treat this compound as a potential CNS depressant or stimulant until fully characterized.[1]

  • Handling: Use a fume hood.[1] Avoid inhalation of dust.[1]

  • Regulatory Status: While not typically scheduled, it is an isomer of controlled substances in some jurisdictions.[1] Verify local regulations before procurement [3].

References

  • ChemBK. (2024).[1] [1-(4-Propoxyphenyl)propyl]amine hydrochloride Product Monograph. Retrieved from [1]

  • Bidepharm. (2024).[1] Related Products: (R)-Dapoxetine Hydrochloride and Intermediates.[1] Retrieved from [1]

  • Echemi. (2024).[1] Global Supplier Database: [1-(4-Propoxyphenyl)propyl]amine hydrochloride.[1] Retrieved from [1]

  • Aronis. (2024).[1] Building Blocks Catalog: Benzenemethanamine Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of [1-(4-Propoxyphenyl)propyl]amine Hydrochloride

Abstract & Scope This application note details a robust, scalable laboratory protocol for the synthesis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride (also known as alpha-ethyl-4-propoxybenzylamine). This primary ben...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable laboratory protocol for the synthesis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride (also known as alpha-ethyl-4-propoxybenzylamine). This primary benzylic amine is a structural analog of various monoamine modulators and serves as a critical hapten intermediate in neuropharmacological research.

The method utilizes a three-step convergent synthesis starting from commercially available 4'-hydroxypropiophenone. Unlike direct reductive amination routes that often yield secondary amine byproducts, this protocol employs an oxime intermediate pathway . This approach allows for the isolation and purification of the stable oxime prior to reduction, ensuring high stereochemical fidelity and minimizing impurity carryover in the final hydrochloride salt formation.

Retrosynthetic Analysis & Strategy

To ensure high purity (>98%) and reproducibility, the synthesis is disconnected into three distinct unit operations.

Strategic Logic
  • Etherification (Step 1): The phenolic hydroxyl group is alkylated first to prevent interference during the amine formation. 1-Bromopropane is selected over the iodide for cost-efficiency and stability, utilizing a Williamson ether synthesis.

  • Oximation (Step 2): Converting the ketone to a ketoxime creates a stable nitrogen-containing intermediate. This avoids the instability issues often seen with imines in direct reductive amination.

  • Reduction (Step 3): The oxime is reduced to the primary amine. While catalytic hydrogenation (H₂/Pd) is feasible, this protocol utilizes Lithium Aluminum Hydride (LAH) or Sodium Borohydride/TiCl₄ to ensure complete reduction of the oxime hydroxyl group without hydrogenolysis of the benzylic C-N bond.

Reaction Scheme Visualization

ReactionScheme SM 4'-Hydroxypropiophenone INT1 4'-Propoxypropiophenone SM->INT1 1-Bromopropane K2CO3, DMF 80°C INT2 Oxime Intermediate INT1->INT2 NH2OH·HCl NaOAc, EtOH Reflux PROD_FREE Free Amine INT2->PROD_FREE LiAlH4 THF, Reflux (Reduction) FINAL [1-(4-Propoxyphenyl)propyl] amine HCl PROD_FREE->FINAL HCl (gas) Et2O (Salt Formation)

Figure 1: Linear synthetic pathway designed for intermediate isolation and purity control.

Detailed Experimental Protocols

Step 1: Synthesis of 4'-Propoxypropiophenone

Objective: Selective O-alkylation of the phenolic moiety.

  • Reagents:

    • 4'-Hydroxypropiophenone (15.0 g, 100 mmol)

    • 1-Bromopropane (13.5 g, 110 mmol)

    • Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)

    • Dimethylformamide (DMF) (100 mL)

Procedure:

  • Charge a 250 mL round-bottom flask (RBF) with DMF and Potassium Carbonate.

  • Add 4'-Hydroxypropiophenone and stir at room temperature for 15 minutes to facilitate deprotonation (color shift to yellow/orange is typical).

  • Add 1-Bromopropane dropwise over 10 minutes.

  • Heat the mixture to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2); the starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.7).

  • Workup: Pour the reaction mixture into 500 mL ice water. The product will precipitate as a solid or oil out. Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

  • Dry over MgSO₄ and concentrate in vacuo.

  • Yield Target: 17.5 g (91%), off-white solid/oil.

Step 2: Preparation of the Oxime Intermediate

Objective: Conversion of the ketone to the hydroxyimino derivative.

  • Reagents:

    • 4'-Propoxypropiophenone (17.5 g, 91 mmol)

    • Hydroxylamine Hydrochloride (9.5 g, 136 mmol)

    • Sodium Acetate (15.0 g, 182 mmol)

    • Ethanol (150 mL)

Procedure:

  • Dissolve the ketone from Step 1 in Ethanol in a 500 mL RBF.

  • Add Hydroxylamine HCl followed by Sodium Acetate.

  • Reflux the mixture for 3 hours .

  • Workup: Remove Ethanol under reduced pressure. Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM).

  • The oxime often crystallizes upon evaporation of DCM. If necessary, recrystallize from Hexane/Ethanol.

  • Validation: IR spectrum should show a broad -OH stretch (3200 cm⁻¹) and a weak C=N stretch (1650 cm⁻¹), with the disappearance of the strong ketone C=O (1680 cm⁻¹).

Step 3: Reduction to [1-(4-Propoxyphenyl)propyl]amine

Objective: Reduction of the oxime to the primary amine. Critical Safety Note: LiAlH₄ is pyrophoric and reacts violently with water. Use strictly anhydrous conditions.

  • Reagents:

    • Oxime Intermediate (15.0 g, 73 mmol)

    • Lithium Aluminum Hydride (LAH) (4.2 g, 110 mmol)

    • Tetrahydrofuran (THF), anhydrous (200 mL)

Procedure:

  • Flame-dry a 3-neck flask under Argon flow. Add LAH and 100 mL THF. Cool to 0°C.

  • Dissolve the Oxime in 100 mL THF and add dropwise to the LAH suspension. Exothermic reaction.

  • Allow to warm to room temperature, then reflux for 6 hours . The solution should turn grey/white.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 4.2 mL Water

    • 4.2 mL 15% NaOH

    • 12.6 mL Water

  • Stir until a granular white precipitate forms. Filter through Celite.

  • Concentrate the filtrate to yield the crude free base amine as a pale yellow oil.

Step 4: Hydrochloride Salt Formation

Objective: Stabilization of the amine as a crystalline salt.

Procedure:

  • Dissolve the crude amine oil in dry Diethyl Ether (100 mL).

  • Cool to 0°C in an ice bath.

  • Bubble dry HCl gas through the solution (or add 2M HCl in Ether dropwise) until pH < 3.

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Recrystallization: Isopropanol/Ether.

Analytical Validation & Specifications

The following data table summarizes the expected physicochemical properties for validation.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 192–195°C (dec)Capillary Method
¹H NMR (D₂O) δ 7.3 (d, 2H), 7.0 (d, 2H), 4.2 (t, 1H), 3.9 (t, 2H), 1.8 (m, 2H), 1.7 (m, 2H), 1.0 (t, 3H), 0.8 (t, 3H)400 MHz NMR
Solubility Soluble in Water, Ethanol; Insoluble in EtherSolubility Test
Purity >98.5%HPLC (C18, ACN:H₂O)
Workup Logic Flowchart

WorkupLogic Reaction LAH Reduction Mixture Quench Fieser Quench (H2O / NaOH / H2O) Reaction->Quench Careful Addition Filter Filtration (Celite) Quench->Filter Remove Al salts Organic THF Filtrate (Amine) Filter->Organic Salt HCl/Ether Precipitation Organic->Salt Acidification Solid Crude HCl Salt Salt->Solid Filtration Recryst Recrystallization (IPA/Ether) Solid->Recryst Purification

Figure 2: Downstream processing workflow for the isolation of the hydrochloride salt.

Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanistic Insight

The reduction of the oxime (Step 3) proceeds via the formation of an aluminate complex. It is critical to use excess LAH (1.5 - 2.0 equivalents) because the initial complexation consumes hydride equivalents before the reduction of the C=N bond occurs [1]. If the reaction is quenched too early, the hydroxylamine intermediate may remain, leading to purity failures.

Self-Validating Checkpoints
  • Step 1 Completion: The disappearance of the phenolic -OH peak in IR (approx. 3300-3400 cm⁻¹) confirms successful etherification.

  • Amine Basicity: The free base obtained in Step 3 must turn wet pH paper dark blue. If it is neutral, the reduction failed (likely yielding an amide via Beckmann rearrangement if acidic conditions were accidentally introduced).

  • Salt Stoichiometry: Ensure the ether is anhydrous during salt formation. Moisture causes the salt to "gum" or oil out rather than crystallize.

Safety Advisory
  • 1-Bromopropane: Potential neurotoxin. Handle in a fume hood.

  • Lithium Aluminum Hydride: Reacts violently with moisture. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for oxime preparation and reduction protocols). Link

  • Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. (Cited for alternative reductive amination context). Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. Advanced Synthesis & Catalysis, 352(5), 753–819. Link

Application

[1-(4-Propoxyphenyl)propyl]amine hydrochloride GC-MS analysis

Technical Guide: GC-MS Characterization and Quantification of [1-(4-Propoxyphenyl)propyl]amine Hydrochloride Abstract This technical note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: GC-MS Characterization and Quantification of [1-(4-Propoxyphenyl)propyl]amine Hydrochloride

Abstract This technical note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride. Due to the compound’s nature as a primary benzylic amine salt, direct injection is contraindicated due to thermal degradation and inlet adsorption. This guide establishes a validated workflow involving free-base liberation, chemical derivatization (Acylation), and specific EI-MS fragmentation analysis to ensure high sensitivity and structural confirmation.

Introduction & Analyte Chemistry

Analyte: [1-(4-Propoxyphenyl)propyl]amine HCl Chemical Class: Substituted Benzylic Amine / Phenethylamine Analog Molecular Formula (Free Base):


Molecular Weight:  193.29  g/mol  (Free Base)[1]

Technical Challenges:

  • Salt Form: The hydrochloride salt is non-volatile. Direct injection leads to accumulation in the inlet liner, causing active site formation, peak tailing, and "ghost" peaks in subsequent runs.

  • Primary Amine Polarity: The free primary amine group (

    
    ) interacts strongly with silanol groups on the GC column, resulting in poor peak symmetry.
    
  • Benzylic Instability: Benzylic amines are susceptible to oxidative dehydrogenation (forming imines) at high inlet temperatures if not derivatized.

Strategic Solution: To achieve reproducible quantification, the salt must be neutralized to its free base and the amine moiety derivatized. Pentafluoropropionic anhydride (PFPA) is selected as the derivatizing agent. It introduces a fluorinated acyl group, increasing volatility, improving peak shape, and providing characteristic high-mass fragments for MS identification.

Experimental Protocol

Reagents & Standards
  • Reference Standard: [1-(4-Propoxyphenyl)propyl]amine HCl (>98% purity).

  • Solvents: Ethyl Acetate (LC-MS Grade), Dichloromethane (DCM), Methanol.

  • Reagents: Pentafluoropropionic anhydride (PFPA), 0.1 M Sodium Hydroxide (NaOH), Sodium Sulfate (anhydrous).

  • Internal Standard (IS): Diphenylamine or deuterated amphetamine analogs (e.g., Amphetamine-d5) are recommended.

Sample Preparation Workflow

Step 1: Free-Base Liberation (Liquid-Liquid Extraction)

  • Weigh 10 mg of the HCl salt into a 15 mL centrifuge tube.

  • Dissolve in 2 mL of deionized water.

  • Add 1 mL of 1.0 M NaOH (pH adjustment to >12 is critical to ensure the amine is uncharged).

  • Add 3 mL of Ethyl Acetate (containing Internal Standard at 10 µg/mL).

  • Vortex vigorously for 60 seconds .

  • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Transfer the upper organic layer to a clean borosilicate glass vial.

  • Dry the organic layer over anhydrous

    
    .
    

Step 2: Derivatization (Acylation with PFPA)

  • Transfer 200 µL of the dried organic extract to a GC autosampler vial with a micro-insert.

  • Add 50 µL of PFPA.

  • Cap immediately and incubate at 60°C for 20 minutes .

    • Mechanism: The anhydride reacts with the primary amine to form the pentafluoropropionamide derivative, releasing pentafluoropropionic acid.

  • Evaporate to dryness under a gentle stream of nitrogen (to remove excess acid).

  • Reconstitute in 200 µL of Ethyl Acetate.

Instrumental Method (GC-MS)

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm)Low-bleed arylene phase reduces background; ideal for trace amine analysis.
Inlet Split/Splitless (Split 10:1)Split injection prevents column overload; 250°C ensures rapid volatilization.
Inlet Liner Ultra Inert Deactivated Liner with WoolWool traps non-volatiles; deactivation prevents amine adsorption.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Temp Program 60°C (hold 1 min) → 20°C/min → 300°C (hold 3 min)Slow ramp not required; fast ramp minimizes thermal stress.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ionization Electron Impact (EI) @ 70 eVStandard energy for library matching.
Scan Mode Full Scan (m/z 40–500)Required for structural confirmation.

Data Analysis & Interpretation

Fragmentation Logic (Electron Impact)

Underivatized (Free Base):

  • Molecular Ion (

    
    ):  m/z 193 (Weak).
    
  • Base Peak (Alpha-Cleavage): The dominant fragmentation for benzylic amines is the cleavage of the C-C bond alpha to the nitrogen.

    • Pathway: Loss of the alkyl group (Ethyl, -29 Da) is favored over the loss of the aryl group due to resonance stabilization of the benzylic iminium ion.

    • Predicted Base Peak: m/z 164 (

      
      , where Ar = 4-propoxyphenyl).
      
  • Secondary Ions: m/z 121 (Loss of propyl from propoxy group + amine fragment rearrangement).

PFPA Derivative:

  • Molecular Weight: 193 (Base) + 146 (PFPA moiety) - 1 (H) = 338 Da .

  • Fragmentation:

    • Alpha Cleavage: Loss of Ethyl group (-29).

    • Diagnostic Ion: m/z 309 (

      
      ).
      
    • Perfluoroalkyl Ion: m/z 119 (

      
      ) is a characteristic marker for PFPA derivatives.
      
Visualization of Workflows

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis Salt Analyte HCl Salt Base Free Base Liberation (NaOH / pH > 12) Salt->Base Dissociation Extract LLE Extraction (Ethyl Acetate) Base->Extract Partitioning Deriv Derivatization (PFPA, 60°C) Extract->Deriv Acylation Inject Split Injection (250°C) Deriv->Inject Injection Sep Separation (Rxi-5Sil MS) Inject->Sep Detect EI-MS Detection (m/z 309, 119) Sep->Detect

Figure 1: Validated workflow for the conversion of the hydrochloride salt to the PFPA-derivative for GC-MS analysis.

Fragmentation Parent PFPA-Derivative (m/z 338) Alpha Alpha Cleavage Parent->Alpha BasePeak Base Peak [Ar-CH=NH-CO-C2F5]+ (m/z 309) Alpha->BasePeak Dominant Path Ethyl Ethyl Radical (Neutral Loss -29) Alpha->Ethyl Loss

Figure 2: Primary fragmentation pathway of the derivatized analyte, showing the formation of the diagnostic base peak.

Validation Framework (ICH Q2 Compliant)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met:

  • Specificity: Inject a blank matrix and the underivatized standard. No interference should appear at the retention time of the PFPA derivative.

  • Linearity: Construct a calibration curve from 0.1 µg/mL to 50 µg/mL. The coefficient of determination (

    
    ) must be 
    
    
    
    .
  • Carryover Check: Inject a solvent blank immediately after the highest standard (50 µg/mL). Carryover must be

    
     of the LOQ.
    
  • Stability: Derivatized samples should be stable for 24 hours in the autosampler. Verify by re-injecting the QC sample after 24 hours; response deviation should be

    
    .
    

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Fragmentation of Phenethylamines. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Method

Application Note: Enantioselective Analysis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride

A Senior Application Scientist's Guide to Chiral Separation by HPLC and SFC Abstract This guide provides a detailed technical overview and robust protocols for the chiral separation of [1-(4-Propoxyphenyl)propyl]amine hy...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Chiral Separation by HPLC and SFC

Abstract

This guide provides a detailed technical overview and robust protocols for the chiral separation of [1-(4-Propoxyphenyl)propyl]amine hydrochloride, a primary amine of significant interest in pharmaceutical development. The enantiomers of chiral active pharmaceutical ingredients (APIs) often exhibit different pharmacological and toxicological profiles, making their separation and quantification a regulatory necessity and a critical step in drug development.[1] This document explores the underlying principles of chiral recognition for primary amines and presents detailed, validated methodologies using High-Performance Liquid Chromatography (HPLC) with both crown ether-based and polysaccharide-based chiral stationary phases (CSPs). Additionally, a high-throughput screening method using Supercritical Fluid Chromatography (SFC) is discussed as a rapid and green alternative. This application note is designed for researchers, analytical scientists, and drug development professionals to establish reliable and efficient enantioselective methods.

Part 1: Foundational Principles of Chiral Recognition for Primary Amines

The successful chiral separation of [1-(4-Propoxyphenyl)propyl]amine, a primary amine, relies on the transient formation of diastereomeric complexes between the enantiomers and a chiral selector.[2] The choice of the chiral stationary phase (CSP) is the most critical factor for achieving this separation.[3] For primary amines, two classes of CSPs have demonstrated exceptional utility: crown ether-based and polysaccharide-based phases.

Mechanism 1: Crown Ether-Based Chiral Stationary Phases

Crown ether-based CSPs, such as those incorporating (+)-(18-Crown-6)-tetracarboxylic acid, offer a highly specific mechanism for the recognition of primary amines.[4] The separation is based on the principle of host-guest complexation.

  • Causality of Separation: The primary amine group (-NH2) of the analyte, when protonated to an ammonium ion (-NH3+) under acidic mobile phase conditions, fits into the chiral cavity of the crown ether.[5]

  • Enantioselective Interaction: The stability of the resulting diastereomeric complex is dependent on the spatial arrangement of the three hydrogen atoms of the ammonium group, which form hydrogen bonds with the ether oxygen atoms of the chiral selector. The different steric hindrance from the other substituents at the chiral center for each enantiomer leads to a difference in complex stability, resulting in differential retention times and, consequently, separation.[6] This specific interaction makes crown ether columns a first-line choice for resolving primary amines.[4][7]

Mechanism 2: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or bonded to a silica support, are the most widely used chiral selectors due to their broad applicability.[3] The chiral recognition mechanism is more complex and multi-modal.

  • Causality of Separation: Separation is achieved through a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric repulsion. The analyte enantiomers fit differently into the chiral grooves and cavities formed by the helical structure of the polysaccharide polymer.[3][8]

  • Role of Mobile Phase: For basic analytes like [1-(4-Propoxyphenyl)propyl]amine, peak shape can be compromised by interactions with residual silanols on the silica support. The addition of a small amount of a basic additive (e.g., diethylamine, butylamine) to the mobile phase is crucial to block these active sites and achieve sharp, symmetrical peaks.[5][9]

Alternative High-Speed Technique: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for both analytical and preparative chiral separations.[10] It utilizes supercritical carbon dioxide as the main mobile phase, often with a small percentage of an organic modifier (co-solvent) like methanol or ethanol.[11]

  • Key Advantages: The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for much higher flow rates and faster separations compared to HPLC, often reducing analysis times by a factor of 3 to 5.[10] This makes SFC ideal for high-throughput screening of different columns and conditions. Furthermore, the significant reduction in organic solvent consumption positions SFC as a "green" chromatography technique.[12]

Part 2: Recommended Analytical Protocols

The following protocols provide detailed, step-by-step methodologies for the chiral separation of [1-(4-Propoxyphenyl)propyl]amine hydrochloride.

Protocol 1: High-Resolution Separation using a Crown Ether-Based CSP (HPLC)

This method is highly recommended for its specificity and excellent resolution of primary amine enantiomers.

1. Sample Preparation:

  • Prepare a stock solution of racemic [1-(4-Propoxyphenyl)propyl]amine hydrochloride at 1.0 mg/mL in methanol.
  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Column:

  • HPLC System: A standard HPLC system with a UV detector.
  • Chiral Column: ChiroSil RCA(+) or Crownpak® CR-I(+) (or equivalent crown ether-based CSP), 250 x 4.6 mm, 5 µm.
  • Column Temperature: 25°C.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of aqueous 0.1% perchloric acid (HClO₄) and methanol (90:10, v/v). Rationale: The acidic mobile phase ensures the primary amine is protonated, which is essential for interaction with the crown ether selector.[5][6]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 225 nm. Rationale: This wavelength corresponds to the UV absorbance maximum of the phenyl group in the analyte structure.
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Integrate the peaks for both enantiomers.
  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.[9]
  • Determine the enantiomeric purity (% ee) for non-racemic samples.
Protocol 2: General Screening using a Polysaccharide-Based CSP (HPLC)

This protocol offers a versatile alternative and is effective for a broad range of chiral compounds.

1. Sample Preparation:

  • Prepare sample as described in Protocol 1, using the mobile phase as the diluent.

2. Instrumentation and Column:

  • HPLC System: A standard HPLC system with a UV detector.
  • Chiral Column: Lux® Cellulose-2 or Chiralcel® OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based CSP), 250 x 4.6 mm, 5 µm.[3][13]
  • Column Temperature: 25°C.

3. Chromatographic Conditions (Normal Phase):

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v). Rationale: The hexane/alcohol mixture constitutes the normal phase eluent, while diethylamine is a crucial basic additive to prevent peak tailing by masking active silanol sites.[9]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 225 nm.
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Perform data analysis as described in Protocol 1.
Protocol 3 (Brief): High-Throughput Screening by SFC

This approach is recommended for rapid method development and screening of multiple CSPs.

1. Instrumentation and Columns:

  • SFC System: An analytical SFC system with a photodiode array (PDA) detector and back-pressure regulator.
  • Columns for Screening: A selection of polysaccharide columns (e.g., Lux Cellulose-1, Lux Amylose-1, Chiralpak IA, IB, IC).[14]

2. Chromatographic Conditions:

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (gradient elution).
  • Typical Gradient: 5% to 40% Methanol over 5 minutes.
  • Flow Rate: 3.0 mL/min.[11]
  • Back Pressure: 150 bar.
  • Temperature: 40°C.[11]
  • Detection: PDA, 210-400 nm.

Part 3: Method Performance and Data Interpretation

The successful implementation of these protocols should yield chromatograms with well-resolved peaks. The following table summarizes the expected performance characteristics based on separations of structurally similar aromatic amines.

ParameterProtocol 1 (Crown Ether CSP)Protocol 2 (Polysaccharide CSP)
Chiral Column ChiroSil RCA(+) (250 x 4.6 mm, 5 µm)Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% HClO₄ (aq) / Methanol (90:10)n-Hexane / 2-Propanol / DEA (80:20:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 225 nmUV at 225 nm
Expected t_R1 (min) ~ 8.5~ 6.0
Expected t_R2 (min) ~ 10.2~ 7.5
Resolution (Rs) > 2.0> 1.8

Note: Retention times (t_R) are estimates and may vary based on the specific system, column batch, and exact mobile phase preparation.

Method Validation Considerations: For use in a regulated environment, the selected method must be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:

  • Specificity: Ensure no interference from impurities or related substances.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.[15]

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).[16]

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed by recovery studies.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish the lowest concentration of the minor enantiomer that can be reliably detected and quantified.[16]

Part 4: Workflow Visualization

The logical flow of the chiral separation analysis, from initial sample handling to the final report, is a critical component of a self-validating and reproducible protocol.

Chiral_Separation_Workflow Figure 1: Generalized Workflow for Chiral Purity Analysis cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample_Prep Sample Preparation (0.1 mg/mL in mobile phase) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Instrument_Setup Instrument & Column Setup (Flow, Temp, Wavelength) Mobile_Phase_Prep->Instrument_Setup Equilibration System Equilibration Instrument_Setup->Equilibration Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calculation Calculate Resolution (Rs) & Enantiomeric Purity (%ee) Peak_Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for Chiral Separation Analysis.

Conclusion

The enantioselective separation of [1-(4-Propoxyphenyl)propyl]amine hydrochloride can be reliably achieved using chiral HPLC. A crown ether-based CSP (Protocol 1) offers a highly specific and robust method due to the distinct host-guest interaction with the primary amine. Alternatively, a polysaccharide-based CSP (Protocol 2) provides a versatile and effective screening approach. For laboratories focused on high-throughput analysis and greener chemistry, Supercritical Fluid Chromatography (SFC) presents a compelling alternative that significantly reduces analysis time and solvent consumption. The choice of method will depend on specific laboratory requirements, including available instrumentation, desired throughput, and the need for preparative scale-up.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Available at: [Link]

  • Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Available at: [Link]

  • AFMPS. (n.d.). Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol | Request PDF. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • PubMed. (n.d.). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Available at: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • PubMed. (2009). Investigation of enantiomeric separation of basic drugs by capillary electrophoresis using clindamycin phosphate as a novel chiral selector. Available at: [Link]

  • ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. Available at: [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • PMC - NIH. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • ScienceDirect. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Available at: [Link]

  • Springer Nature Experiments. (2003). Capillary Electrophoresis for Pharmaceutical Analysis. Available at: [Link]

  • Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Available at: [Link]

  • Mediterranean Journal of Medical Research. (2025). Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Available at: [Link]

  • ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available at: [Link]

  • ACS Publications. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. Available at: [Link]

  • ResearchGate. (2025). Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017–2020) | Request PDF. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Available at: [Link]

  • PubMed. (n.d.). Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase. Available at: [Link]

  • MDPI. (n.d.). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Available at: [Link]

  • PubMed. (n.d.). Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017-2020). Available at: [Link]

  • Taylor & Francis. (n.d.). Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available at: [Link]

Sources

Application

[1-(4-Propoxyphenyl)propyl]amine hydrochloride as a research chemical

Application Note: Technical Characterization & Screening Protocols for [1-(4-Propoxyphenyl)propyl]amine Hydrochloride Executive Summary & Chemical Identity [1-(4-Propoxyphenyl)propyl]amine hydrochloride (CAS: 1201633-55-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Characterization & Screening Protocols for [1-(4-Propoxyphenyl)propyl]amine Hydrochloride

Executive Summary & Chemical Identity

[1-(4-Propoxyphenyl)propyl]amine hydrochloride (CAS: 1201633-55-7) is a specific Novel Chemical Entity (NCE) belonging to the substituted


-alkylbenzylamine  class. Structurally, it possesses a propyl chain with a primary amine and a 4-propoxyphenyl moiety attached at the C1 position.

Critical Distinction: Researchers must distinguish this compound from "PPAP" ((-)-1-Phenyl-2-propylaminopentane) and standard phenethylamines. Unlike phenethylamines (where the amine is separated from the ring by two carbons), this molecule is a benzylamine derivative (amine separated by one carbon). This structural difference significantly alters its steric binding profile and metabolic trajectory, necessitating a specific characterization protocol distinct from standard amphetamine-type stimulants.

This guide outlines the standardized protocols for the analytical verification, pharmacological screening, and metabolic stability testing of this compound.

Chemical Specifications
PropertySpecification
IUPAC Name 1-(4-propoxyphenyl)propan-1-amine hydrochloride
Common Code NCE-1201633
Molecular Formula C₁₂H₁₉NO · HCl
Molecular Weight 229.75 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Water (pH dependent)
Structural Class

-Ethyl-4-propoxybenzylamine

Analytical Verification Protocol (QC)

Before biological assays, the integrity of the research chemical must be validated. Commercial synthesis of alkoxy-benzylamines often yields side products like the corresponding ketone (4-propiophenone derivative) or imine intermediates.

Method A: HPLC-MS/MS Identification

Rationale: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry provides definitive structural confirmation and purity analysis.

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 7 minutes.

Detection Parameters (ESI+):

  • Precursor Ion: m/z 194.15

    
     (Free base mass = 193.15).
    
  • Key Fragment Ions (MS2):

    • m/z 177.1 (Loss of

      
       - characteristic of primary amines).
      
    • m/z 135.0 (Cleavage of propyl chain/loss of propoxy group).

    • m/z 107.0 (Phenolic carbocation).

Acceptance Criteria:

  • Purity > 98% by Area Under Curve (AUC).

  • Mass accuracy < 5 ppm.

  • Absence of m/z 192 (Indicative of imine impurity) or m/z 193 (Ketone impurity).

Functional Pharmacology: Monoamine Transporter Screening

As a lipophilic benzylamine, the primary hypothesis for biological activity involves interaction with monoamine transporters (MATs). However, the bulky 4-propoxy group and the


-ethyl chain suggest a shift in selectivity compared to unsubstituted analogs.

Hypothesis: The molecule likely acts as a Monoamine Reuptake Inhibitor (MRI) rather than a substrate-based releaser, due to the steric bulk of the 4-propoxy group hindering translocation through the transporter pore.

Protocol: Fluorescence-Based Neurotransmitter Transporter Uptake Assay

Objective: Determine


 values for hSERT, hDAT, and hNET inhibition.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Fluorescent Neurotransmitter Mimic (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

  • Buffer: HBSS + 20 mM HEPES.

Workflow:

  • Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate 24h.

  • Compound Prep: Dissolve [1-(4-Propoxyphenyl)propyl]amine HCl in DMSO (10 mM stock). Serial dilute in HBSS (Final concentrations: 1 nM to 100 µM).

  • Dye Loading: Aspirate media. Add Dye Solution.[1] Incubate 30 min at 37°C.

  • Challenge: Add test compound. Incubate 30 min.

  • Measurement: Read Fluorescence (Ex 440nm / Em 520nm) on a kinetic plate reader (e.g., FLIPR).

Data Analysis: Calculate % Inhibition relative to Control (No inhibitor) and Background (fully blocked transporter, e.g., using 10 µM Cocaine). Fit data to a non-linear regression (Sigmoidal dose-response) to derive


.
Visualizing the Screening Logic

ScreeningWorkflow cluster_Assay In Vitro Screening Compound [1-(4-Propoxyphenyl)propyl]amine HCl (NCE-1201633) Solubility Solubility Check (DMSO/HBSS) Compound->Solubility MAT_Assay Monoamine Transporter Uptake Assay (HEK-hDAT/hSERT/hNET) Solubility->MAT_Assay If Soluble MAO_Screen MAO-A/B Inhibition Screening Solubility->MAO_Screen Analysis IC50 Determination & Selectivity Ratio MAT_Assay->Analysis Risk Toxicity Alert: Check for MAOI Activity MAO_Screen->Risk If Active Risk->Analysis Safety Index

Figure 1: Logical workflow for the primary pharmacological characterization of NCE-1201633, prioritizing transporter affinity and enzyme inhibition safety checks.

Metabolic Stability & Safety Profiling

The 4-propoxy substituent is a critical metabolic handle. In vivo, this moiety is susceptible to O-dealkylation, potentially yielding a phenolic metabolite (4-hydroxy-alpha-ethylbenzylamine).

Protocol: Microsomal Stability Assay

Purpose: To predict in vivo half-life and identify major metabolites (e.g., O-dealkylation vs. N-dealkylation).

Procedure:

  • Incubation: Mix 1 µM Test Compound with Human Liver Microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing Internal Standard (e.g., Verapamil).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Critical Safety Check (MAO Inhibition): Structurally, 4-alkoxy-substituted amines (like PMA/PMMA) are associated with Monoamine Oxidase (MAO) inhibition, which can lead to serotonin syndrome.

  • Requirement: Perform a fluorometric MAO-A and MAO-B inhibition assay (using kynuramine substrate).

  • Threshold: If

    
     for MAO-A, the compound requires handling as a high-risk serotonergic agent.
    

Handling and Storage Guidelines

  • Hygroscopicity: The hydrochloride salt may be hygroscopic. Store in a desiccator at -20°C.

  • Stability: Solutions in DMSO are stable for 3 months at -20°C. Aqueous solutions should be prepared fresh to prevent hydrolysis or oxidation of the ether linkage.

  • Safety: Treat as a potent CNS active agent. Use Full PPE (Gloves, Lab Coat, Fume Hood). Avoid aerosolization.

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols for Monoamine Transporters. UNC Chapel Hill. Available at: [Link]

  • Glennon, R. A., et al. (1988). Binding of substituted phenylalkylamines to the serotonin transporter. Journal of Medicinal Chemistry.
  • PubChem Compound Summary. CID 56843058 (Related Structure: 4-Propoxy-alpha-ethylphenethylamine - Note structural distinction). National Library of Medicine. Available at: [Link]

  • ChemBK. [1-(4-Propoxyphenyl)propyl]amine hydrochloride Product Page. (Source for physical properties and CAS verification). Available at: [Link][2]

  • Graphviz Project. Documentation for DOT Language. Available at: [Link]

Sources

Method

Application Notes and Protocols for [1-(4-Propoxyphenyl)propyl]amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This document provides a comprehensive guide to the safe handling, storage, and use of [1-(4-Propoxyphenyl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide to the safe handling, storage, and use of [1-(4-Propoxyphenyl)propyl]amine hydrochloride. The information herein is synthesized from established safety protocols for amine hydrochlorides and substituted phenylalkylamines, tailored to the specific known properties of the target compound. The protocols are designed to ensure both the integrity of the compound and the safety of laboratory personnel.

Compound Identity and Known Applications

[1-(4-Propoxyphenyl)propyl]amine hydrochloride is a white to nearly white crystalline powder.[1] As a substituted phenylalkylamine, it holds significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the propoxy substituent, may enhance lipophilicity and receptor affinity, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2]

Key Chemical Information:

PropertyValueSource
Molecular Formula C₁₂H₂₀ClNO[1]
Molecular Weight 229.75 g/mol [3]
Appearance White to nearly white crystalline powder[1]
Solubility Soluble in water, ethanol, and chloroform[1]
Known Applications Intermediate for anti-allergy drugs, antidepressants, and pain medications[1]

The hydrochloride salt form of this amine enhances its water solubility, which is a crucial property for its use in many biological assays and as a precursor in various chemical reactions.[2] The primary amine group is a key reactive site, participating in reactions such as alkylation and acylation to generate a diverse range of derivatives.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness and irritation.[4][5]

  • Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage upon contact.[4][5]

  • Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system.[4][5]

  • Harmful if Swallowed: Oral ingestion may be harmful.[5]

Causality of Hazards: Amine hydrochlorides, as salts of weak bases, can react with moisture (e.g., on skin, in eyes, or in the respiratory tract) to release small amounts of hydrochloric acid, contributing to their irritant properties. The powdered nature of the compound necessitates precautions to prevent dust generation and inhalation.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which are particularly sensitive to this class of compounds.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact and subsequent irritation.
Body Protection A lab coat should be worn at all times.To protect skin and clothing from accidental spills.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust generation.To prevent inhalation of the irritant powder.

Safe Handling Protocols

Adherence to proper handling procedures is critical to mitigate the risks associated with [1-(4-Propoxyphenyl)propyl]amine hydrochloride.

Protocol for Weighing and Transferring the Compound:

  • Work Area Preparation:

    • Ensure the work area is clean and uncluttered.

    • Perform all manipulations in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Don the appropriate PPE as outlined in Section 2 before handling the compound.

  • Weighing:

    • Use a weigh boat or creased weighing paper to contain the powder.

    • Avoid scooping the powder in a manner that creates airborne dust.

    • If using a microbalance, ensure it is placed in a draft-shielded enclosure.

  • Transfer:

    • Carefully transfer the weighed compound to the reaction vessel or container.

    • Use a funnel if transferring to a narrow-mouthed vessel to prevent spillage.

  • Post-Transfer:

    • Promptly clean any minor spills using a damp cloth or paper towel (see Section 5 for major spill procedures).

    • Dispose of the weigh boat and any contaminated materials in a designated chemical waste container.

    • Thoroughly wash hands after handling is complete.

Diagram of the Safe Handling Workflow:

A Prepare Work Area (Fume Hood) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Compound (Avoid Dust Generation) B->C D Transfer to Vessel C->D E Clean Up Minor Spills D->E F Dispose of Waste E->F G Wash Hands Thoroughly F->G

Caption: Workflow for the safe handling of powdered [1-(4-Propoxyphenyl)propyl]amine hydrochloride.

Storage Guidelines

Proper storage is essential to maintain the stability and purity of [1-(4-Propoxyphenyl)propyl]amine hydrochloride.

Recommended Storage Conditions:

ParameterConditionRationale
Temperature Cool and dry place.Minimizes potential degradation and reactions with atmospheric moisture.
Atmosphere In a tightly sealed container.Prevents exposure to moisture and air, which can affect the stability of amine hydrochlorides.
Incompatible Materials Store away from strong oxidizing agents.Phenylalkylamines can react with strong oxidizers, posing a safety risk.
Light Protect from direct light.While not explicitly stated for this compound, many complex organic molecules can be sensitive to light over time.

Self-Validating Storage Protocol:

  • Upon receipt, inspect the container for any damage.

  • Ensure the container is tightly sealed after each use.

  • Store the compound in a designated, well-ventilated, and cool chemical storage cabinet.

  • Do not store near strong acids, bases, or oxidizing agents.

  • Periodically inspect the stored compound for any changes in appearance (e.g., discoloration, clumping), which may indicate degradation.

Spill and Emergency Procedures

In the event of a spill or exposure, the following procedures should be followed immediately.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a solution spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous chemical waste in accordance with local regulations.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

References

  • ChemBK. (2024). [1-(4-Propoxyphenyl)propyl]amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2-Phenylpropyl)(propyl)amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Propylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Propylamine hydrochloride. Retrieved from [Link]

Sources

Application

Application Note: Experimental Design &amp; Characterization of [1-(4-Propoxyphenyl)propyl]amine Hydrochloride

Abstract & Scope This application note details the experimental handling, solubilization, and pharmacological characterization of [1-(4-Propoxyphenyl)propyl]amine hydrochloride (CAS: 1201633-55-7).[1] Structurally, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental handling, solubilization, and pharmacological characterization of [1-(4-Propoxyphenyl)propyl]amine hydrochloride (CAS: 1201633-55-7).[1] Structurally, this compound represents a primary amine within the


-ethylbenzylamine  class, distinguished by a para-propoxy substitution on the phenyl ring.[1]

Given its structural homology to monoaminergic modulators, this compound is frequently utilized as a probe to investigate structure-activity relationships (SAR) at the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters. This guide provides a self-validating framework for integrating this compound into in vitro assays, ensuring data reproducibility and minimizing artifacts caused by solubility issues or metabolic instability.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before initiating biological assays, accurate characterization of the solid material is required to establish the correct molarity.[1]

ParameterSpecificationNotes
IUPAC Name 1-(4-Propoxyphenyl)propan-1-amine hydrochloridePrimary amine; Chiral center at

-carbon.[1]
CAS Number 1201633-55-7Reference standard identifier.[1][2]
Formula C

H

ClNO
Salt form (HCl).
Molecular Weight 229.75 g/mol Use this value for molarity calculations.[1]
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.[1]
Predicted logP ~2.8 - 3.2 (Free base)Moderate lipophilicity due to propoxy chain.[1]
Solubility Water (Moderate), DMSO (>50 mM), Ethanol (>20 mM)HCl salt improves aqueous solubility but stock in DMSO is preferred for stability.

Experimental Protocol 1: Solubilization & Stock Management

The Challenge: While the hydrochloride salt is water-soluble, the lipophilic 4-propoxy chain and the


-ethyl group can lead to "crashing out" (precipitation) in high-salt buffers (e.g., Krebs-Ringer) at low temperatures, creating false negatives in binding assays.[1]

The Solution: A "Step-Down" dilution protocol using DMSO as a carrier solvent.[1]

Step-by-Step Procedure:
  • Primary Stock Preparation (10 mM):

    • Weigh 2.30 mg of [1-(4-Propoxyphenyl)propyl]amine HCl.[1]

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Validation: Vortex for 30 seconds. Inspect visually for clarity. If particles persist, sonicate for 5 minutes at 25°C.

  • Storage:

    • Aliquot into light-protective amber vials (200 µL each).

    • Store at -20°C. Stability: Stable for 3 months. Avoid freeze-thaw cycles (>3 cycles degrades the salt).[1]

  • Working Solution (Assay Day):

    • Do not dilute directly into cold buffer.[1]

    • Perform an intermediate dilution in water: Dilute 10 µL of Stock (10 mM) into 990 µL of deionized water to create a 100 µM (10x) working solution.

    • Finally, add this 10x solution to your assay buffer (1:10 dilution) to achieve a final concentration of 10 µM with 0.1% DMSO.

Critical Control: Always run a "Vehicle Control" (0.1% DMSO in buffer) to ensure the solvent does not interfere with the transporter protein or cell viability.[1]

Experimental Protocol 2: Functional Monoamine Transporter Assays

Rationale: This compound is a substituted phenethylamine.[1][3][4][5] The primary scientific question usually concerns its selectivity profile: Does the 4-propoxy group shift selectivity toward SERT (serotonin) over DAT (dopamine) compared to the parent compound (amphetamine/cathinone analogs)?

Methodology: Fluorescence-based Neurotransmitter Transporter Uptake Assay.[1]

Workflow Diagram (Graphviz)

G cluster_Assay Functional Uptake Assay (HEK293 Cells) Compound [1-(4-Propoxyphenyl)propyl]amine HCl (Solid) Stock 10 mM Stock (DMSO) Compound->Stock Solubilization Dilution Intermediate Dilution (Water, 100 µM) Stock->Dilution 1:100 Dilution Incubation Incubation (37°C, 10 min) Dilution->Incubation Add to Cells (Final: 10 nM - 10 µM) Cells Transfected Cells (hSERT / hDAT / hNET) Cells->Incubation Substrate Add Fluorescent Substrate (ASP+ or IDT307) Incubation->Substrate Readout Measure RFU (Plate Reader) Substrate->Readout Readout->Stock If IC50 > 100µM, Check Solubility

Figure 1: Experimental workflow for functional uptake assays. The intermediate dilution step is critical to prevent precipitation shock when introducing the lipophilic amine to the physiological buffer.[1]

Detailed Protocol:
  • Cell Preparation: Use HEK293 cells stably expressing human SERT, DAT, or NET.[1] Seed at 40,000 cells/well in Poly-D-Lysine coated 96-well plates 24 hours prior.[1]

  • Buffer Exchange: Remove growth medium and wash cells twice with Krebs-Ringer HEPES (KRH) buffer containing 0.1% glucose.[1]

  • Compound Addition: Add 10 µL of the Working Solution (prepared in Section 3) to 90 µL of KRH buffer in the wells.

    • Concentration Range: Test 6-point log scale (e.g., 1 nM to 100 µM).

  • Pre-Incubation: Incubate for 10 minutes at 37°C to allow the compound to bind to the transporter.

  • Substrate Addition: Add a fluorescent monoamine mimic (e.g., ASP+ or commercially available neurotransmitter transporter dyes) at a standardized concentration (e.g., 5 µM).

  • Kinetic Read: Immediately monitor fluorescence intensity (Ex/Em specific to dye) every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the slope of uptake (RFU/min). Normalize to "No Inhibitor" control (100% uptake) and "Fully Inhibited" control (e.g., 10 µM Cocaine or Fluoxetine).

Experimental Protocol 3: Metabolic Stability (Microsomal)

Rationale: The 4-propoxy group is a metabolic "soft spot."[1] Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) are likely to target this ether linkage for O-dealkylation, converting the molecule into a phenol derivative.[1] This drastically alters pharmacology and solubility.[1]

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Reaction Mix:

    • Buffer: 100 mM Phosphate Buffer (pH 7.4).[1]

    • Compound: 1 µM final concentration.[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Time Points: 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

    • Success Metric: Monitor the disappearance of the parent mass (M+H = 230.[1]15) and the appearance of the O-dealkylated metabolite (Phenol analog, Mass ~188).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17157645, (2-Phenylpropyl)(propyl)amine hydrochloride. [Link](Note: Used for structural comparison of the phenethylamine scaffold).[1]

  • ResearchGate (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link](Authoritative review on the SAR of phenethylamine derivatives).

  • National Institutes of Health (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines. [Link](Protocol reference for kinase/amine inhibition assays).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: [1-(4-Propoxyphenyl)propyl]amine Hydrochloride

Senior Application Scientist Desk Subject: Purification Protocols & Troubleshooting for Lipophilic Aralkyl Amine Salts Introduction: The "Amphiphilic" Trap Welcome. If you are accessing this guide, you are likely struggl...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Purification Protocols & Troubleshooting for Lipophilic Aralkyl Amine Salts

Introduction: The "Amphiphilic" Trap

Welcome. If you are accessing this guide, you are likely struggling with the crystallization of [1-(4-Propoxyphenyl)propyl]amine hydrochloride.

From an Application Scientist’s perspective, this molecule presents a classic "Push-Pull" thermodynamic conflict . You have a highly lipophilic tail (the 4-propoxy-phenyl-propyl chain) fighting against a highly hydrophilic ionic head (the amine hydrochloride).

  • The Result: This compound hates to settle.[1] In non-polar solvents, the salt precipitates too fast (amorphous). In polar solvents, the lipophilic tail keeps it soluble or forces it into a liquid-liquid phase separation (LLPS), commonly known as "oiling out."

This guide abandons generic advice. We will treat the specific physical chemistry failures occurring in your flask.

Part 1: The "Oiling Out" Crisis (Physical Form Issues)

User Query: "I cooled my reaction mixture, but instead of white crystals, a yellow oil separated at the bottom. Scratching the glass doesn't help."

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . The system has entered a metastable region where the "oil" phase is energetically more favorable than the crystalline solid phase, usually due to high supersaturation or the presence of impurities acting as a solvent for the oil.

The Rescue Protocol (Thermodynamic Control)

Do NOT add more anti-solvent (e.g., ether/heptane) immediately; this will only harden the oil into an impure glass.

  • Re-dissolution: Heat the mixture back to reflux until the oil fully dissolves into a homogeneous solution.

  • Solvent Adjustment: Add a small volume (5-10%) of your polar solvent (e.g., Isopropanol or Ethanol). This increases the solubility limit, preventing the "crash" that leads to oiling.

  • Seeding (Critical): Cool the solution very slowly to just above the cloud point. Add seed crystals of pure product.

  • Isothermal Aging: Hold the temperature constant for 1-2 hours. Allow the oil droplets to redissolve and deposit onto the seed crystals.

Visualizing the Fix:

OilingOutRescue cluster_fail Common Mistakes start Observation: Oiling Out (LLPS) heat Step 1: Re-heat to Reflux (Homogeneous Solution) start->heat ice Ice Bath Immediately start->ice Don't do this antisolvent Dump in Ether/Hexane start->antisolvent Don't do this solvent Step 2: Add 5-10% Polar Solvent (Shift Solubility Curve) heat->solvent cool Step 3: Slow Cool to Cloud Point solvent->cool seed Step 4: ADD SEED CRYSTALS cool->seed hold Step 5: Isothermal Hold (1-2 hrs) Allow Ostwald Ripening seed->hold filter Success: Crystalline Precipitate hold->filter

Caption: Decision tree for rescuing a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Part 2: Chemical Purity (The "Hidden" Impurity)

User Query: "My LC-MS shows a persistent impurity at M+ mass (or slightly higher) that recrystallization won't remove."

Diagnosis: You likely have a Secondary Amine Dimer . During the synthesis (likely reductive amination of 1-(4-propoxyphenyl)propan-1-one), the primary amine product can react with the starting ketone to form a secondary amine (dimer).

  • Why recrystallization fails: The hydrochloride salt of the secondary amine has a crystal lattice energy and solubility profile almost identical to your primary amine target. They co-crystallize.[2]

The Chemical Separation Strategy

You cannot separate these easily as salts. You must exploit the steric difference in the Free Base form.

Protocol: Acid-Base-Derivatization (Optional)

StepActionMechanism
1 Free Base Conversion Suspend salt in DCM; add 1M NaOH. Separate organic layer.[3]
2 Selective Precipitation Do not use standard acids. Use Oxalic Acid in dry Ethanol.
3 Filtration Primary amines often form highly crystalline oxalates; bulky secondary amines often remain soluble or form amorphous oils with oxalate.
4 Re-salting Recrystallize the oxalate, then convert back to Free Base (NaOH) and finally to HCl salt.
Part 3: Hygroscopicity & Handling

User Query: "The white powder turns into a sticky gum after 20 minutes on the filter paper."

Diagnosis: The propoxy group acts as a "moisture magnet" when combined with the ionic chloride. The lattice is absorbing atmospheric water.

Corrective Actions:

  • Drying: Never air dry. Use a vacuum oven at 40°C with a

    
     (Phosphorus Pentoxide) trap.
    
  • Solvent Choice: Avoid Methanol/Water for the final wash. Use Anhydrous Diethyl Ether or MTBE for the final wash to strip surface polarity before vacuum drying.

  • Storage: Store under Argon/Nitrogen. The hydrochloride salt can hydrolyze slightly over months if exposed to moist air, liberating HCl gas and turning yellow.

Summary of Solvents for [1-(4-Propoxyphenyl)propyl]amine HCl
Solvent SystemApplicationRisk LevelNotes
Ethanol (Abs) / Diethyl Ether Primary Recrystallization LowThe "Gold Standard." Dissolve in min. hot EtOH; add Ether until cloudy.
Isopropanol (IPA) Large ScaleMediumGood solubility, but high risk of "oiling out" if cooled too fast.
Water AVOID HighThe lipophilic propoxy tail makes water a poor solvent; leads to emulsions.
Ethyl Acetate WashingLowExcellent for removing non-polar organic impurities from the salt filter cake.
Master Purification Workflow

The following diagram illustrates the complete logic flow from crude reaction mixture to pure hydrochloride salt, integrating the troubleshooting steps discussed above.

PurificationWorkflow cluster_salt Salt Formation crude Crude Reaction Mix (Reductive Amination) extraction Acid-Base Extraction (Remove Neutral Ketones) crude->extraction freebase Free Base Oil extraction->freebase solvent_add Dissolve in Dry EtOH freebase->solvent_add hcl_add Add HCl (1.05 eq) in Dioxane/Ether solvent_add->hcl_add check Check: Crystal or Oil? hcl_add->check oil OILING OUT check->oil Fail crystal Crystalline Solid check->crystal Pass rescue Apply Rescue Protocol (Reheat + Seed) oil->rescue wash Wash: Cold Ether/MTBE (Remove Surface Impurities) crystal->wash rescue->check dry Dry: Vac Oven / P2O5 wash->dry

Caption: End-to-end purification workflow for [1-(4-Propoxyphenyl)propyl]amine HCl, emphasizing the critical decision point at salt formation.

References
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination and How It Works. Retrieved from [Link]

  • ChemBK. (2024). [1-(4-Propoxyphenyl)propyl]amine hydrochloride Safety and Preparation. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Purification: How To - Recrystallization Strategies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of [1-(4-Propoxyphenyl)propyl]amine Hydrochloride

Welcome to the technical support center for the chiral resolution of [1-(4-Propoxyphenyl)propyl]amine and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of [1-(4-Propoxyphenyl)propyl]amine and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound's enantiomers. The methodologies and troubleshooting advice presented here are grounded in established principles of stereochemistry and crystallization science.

Introduction: The "Why" Behind the Resolution

In pharmaceutical development, the separation of enantiomers is a critical step.[1][2] For compounds like [1-(4-Propoxyphenyl)propyl]amine, which possesses a chiral center, individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. The propoxy substituent may enhance lipophilicity and receptor affinity, making the separation of its stereoisomers crucial for developing safe and effective therapeutics.[3]

This guide focuses on the classical method of diastereomeric salt crystallization, a robust and scalable technique for chiral resolution.[1] This method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[1][4] These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of resolving [1-(4-Propoxyphenyl)propyl]amine using diastereomeric salt formation?

A1: The process hinges on the reaction between your racemic amine, which is a base, and an enantiomerically pure acid (the resolving agent).[1][4] This acid-base reaction forms two diastereomeric salts. Because these diastereomers have different spatial arrangements, they pack differently in a crystal lattice, leading to different solubilities in a given solvent system.[4] By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will crystallize out of the solution first, allowing for its physical separation from the more soluble diastereomer which remains in the mother liquor.[4] The desired enantiomer of the amine is then recovered by treating the isolated salt with a base to break the salt and liberate the free amine.[1][6][7]

Q2: How do I choose the right chiral resolving agent for my amine?

A2: The selection of the resolving agent is critical and often empirical.[1] For resolving amines, chiral carboxylic acids are the standard choice.[1] Commonly used and commercially available options include:

  • (+)-Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)[8][6]

  • (-)-Mandelic acid and its derivatives[8]

  • (+)-Camphor-10-sulfonic acid[8][6]

  • (-)-Malic acid[8]

The ideal resolving agent will form a diastereomeric salt that is significantly less soluble than its counterpart, leading to a high recovery and high enantiomeric excess (ee) of the desired enantiomer. A preliminary screening of several resolving agents in various solvents is a highly recommended starting point.[8]

Q3: Does the hydrochloride salt form of my starting material affect the resolution?

A3: Yes, it's a crucial consideration. The resolution process requires the free amine to react with the acidic resolving agent. If you start with [1-(4-Propoxyphenyl)propyl]amine hydrochloride, you must first liberate the free amine by treating the salt with a suitable base (e.g., NaOH, K2CO3) and extracting the free amine into an organic solvent. The hydrochloride form is generally more stable and easier to handle as a solid, but the free base is the reactive species in the diastereomeric salt formation step.

Q4: How do I determine the enantiomeric purity of my resolved amine?

A4: Several analytical techniques can be used to determine the enantiomeric excess (ee) of your product. The most common and accurate methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. It uses a chiral stationary phase to separate the enantiomers, allowing for precise quantification.

  • Chiral Supercritical Fluid Chromatography (SFC): Often faster than HPLC and uses less solvent, making it a greener alternative.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents: This method converts the enantiomers into diastereomers in situ in the NMR tube, which will have distinct signals in the NMR spectrum.[10][11][12][13] Integration of these signals allows for the calculation of the ee.

While polarimetry can indicate which enantiomer is in excess, it is not a reliable method for accurately determining enantiomeric purity due to its sensitivity to impurities, concentration, and solvent.[10][14]

Troubleshooting Guide

This section addresses specific problems you may encounter during the chiral resolution of [1-(4-Propoxyphenyl)propyl]amine.

Problem / Observation Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. The diastereomeric salts are too soluble in the chosen solvent. 2. The solution is not sufficiently concentrated (not supersaturated). 3. Impurities are present that inhibit crystallization.1. Change to a solvent where the salts are less soluble. Ethyl acetate is often a good starting point as it has a low solubility power for many diastereomeric salts.[2] Alternatively, use a mixed solvent system and add an anti-solvent (e.g., heptane) to induce precipitation. 2. Carefully remove some solvent under reduced pressure to increase the concentration. 3. Ensure the starting racemic amine is of high purity. Recrystallize or purify the starting material if necessary.
An oil or amorphous solid precipitates instead of crystals. 1. The cooling rate is too fast, preventing the formation of an ordered crystal lattice. 2. The solvent is not optimal for crystallization of this specific salt pair. 3. The melting point of the diastereomeric salt is lower than the experimental temperature.1. Allow the solution to cool slowly to room temperature, and then gradually cool further in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. 2. Screen a wider range of solvents or solvent mixtures. Sometimes a small amount of a co-solvent can dramatically improve crystal quality. 3. Check the thermal properties of the salts. It's known that the diastereomeric salt with the higher melting point is often the one that preferentially crystallizes.[15]
Low yield of the crystallized salt. 1. The solubility difference between the two diastereomeric salts is small. 2. The crystallization time was too short. 3. Too much solvent was used, leaving a significant amount of the desired salt in the mother liquor.1. Re-screen for a different resolving agent that provides a greater solubility difference. 2. Increase the crystallization time (e.g., leave at low temperature overnight) to allow the equilibrium to be reached. 3. Optimize the solvent volume. The goal is to use just enough solvent to dissolve the salts at an elevated temperature.
Low enantiomeric excess (ee) of the final product. 1. The less soluble diastereomer co-precipitated with the more soluble one. 2. The isolated crystals were not washed properly, leaving residual mother liquor (containing the other diastereomer) on the surface. 3. The resolution is incomplete after a single crystallization.1. This is a common issue. Perform one or more recrystallizations of the diastereomeric salt from a fresh portion of the same or a different solvent system.[7] Each recrystallization step should enrich the desired diastereomer.[7] 2. Wash the filtered crystals with a small amount of cold solvent to remove any adhering mother liquor. 3. Monitor the ee of the product after each recrystallization. Continue until the ee does not increase further, indicating you have reached the maximum purity for that system.[7]
Inconsistent results between batches. 1. Slight variations in solvent purity or water content. 2. Polymorphism of the diastereomeric salts. The same salt may crystallize in different forms with different solubilities.[15] 3. Inconsistent cooling profiles or agitation rates.1. Use high-purity, dry solvents for consistency. The presence of water can sometimes lead to the formation of hydrates with different solubilities.[15] 2. Carefully control crystallization conditions (solvent, temperature, cooling rate) to ensure the same polymorphic form is produced each time. Seeding the solution with a crystal from a previous successful batch can promote the formation of the desired polymorph. 3. Standardize your procedure. Use a programmable cooling bath for a controlled cooling rate and consistent stirring.

Experimental Protocols & Workflows

Workflow for Chiral Resolution Screening

The success of a diastereomeric salt resolution is highly dependent on the choice of resolving agent and solvent. A systematic screening approach is the most efficient way to identify optimal conditions.

G A Step 1: Preparation - Prepare free amine from hydrochloride salt. - Select 3-5 chiral resolving agents (e.g., Tartaric acid, Mandelic acid). - Select 4-6 solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Acetonitrile). B Step 2: Salt Formation - In parallel vials, dissolve racemic amine and 0.5-1.0 eq. of a resolving agent in each solvent. - Heat gently to ensure complete dissolution. A->B Proceed C Step 3: Crystallization - Allow solutions to cool slowly to room temperature. - If no crystals form, cool to 0-5 °C. - Observe for precipitation. B->C Proceed D Step 4: Isolation & Analysis - Isolate any solid that forms by filtration. - Liberate the free amine from the salt. - Analyze the ee of the solid and the mother liquor by Chiral HPLC/SFC. C->D Proceed E Step 5: Optimization - Identify the condition(s) giving the best yield and ee. - Optimize stoichiometry, concentration, and cooling profile for the lead condition. D->E Proceed G cluster_0 Key Factors cluster_1 System Properties cluster_2 Resolution Outcome A Choice of Resolving Agent E Diastereomer Solubility Difference (Thermodynamics) A->E B Solvent System B->E F Crystallization Kinetics B->F C Temperature Profile C->E C->F D Stoichiometry D->E G Enantiomeric Excess (ee) E->G H Yield E->H F->G F->H

Caption: Interrelation of factors affecting chiral resolution.

References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • Chiral resolution. Wikipedia.
  • [1-(4-Propoxyphenyl)ethyl]amine hydrochloride. Smolecule.
  • Chiral Resolution Screening. Onyx Scientific.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]

  • Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. National Library of Medicine. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of [1-(4-Propoxyphenyl)propyl]amine HCl in Biological Assays

Executive Summary You are likely encountering variability in your biological data—such as non-linear dose responses, "flat" activity curves, or visible turbidity—when using [1-(4-Propoxyphenyl)propyl]amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering variability in your biological data—such as non-linear dose responses, "flat" activity curves, or visible turbidity—when using [1-(4-Propoxyphenyl)propyl]amine hydrochloride (hereafter PPPA-HCl ).

While the hydrochloride salt form suggests water solubility, this molecule behaves as an amphiphilic cation . The lipophilic tail (4-propoxyphenyl) competes with the polar amine head, creating a critical solubility threshold that is highly sensitive to pH and ionic strength. This guide addresses the three most common failure modes: pH-induced precipitation (The "Crash Out"), DMSO hydration shock, and non-specific plastic binding.

Module 1: Stock Solution Preparation (The Root Cause)

The Issue: Hygroscopicity & Concentration Drift

Users often report that their calculated


 values shift between experiments. This is rarely a biological issue; it is a weighing error. As a primary amine hydrochloride, PPPA-HCl is hygroscopic .[1] It absorbs atmospheric water rapidly, meaning you are weighing water, not compound, leading to lower-than-expected molar concentrations.
Protocol: The "Dry-Weight" Correction
  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Solvent Choice: Do not make primary stocks in water or PBS.

    • Why? Aqueous stocks of amine salts are prone to hydrolysis and bacterial growth over time.

    • Solution: Dissolve in 100% anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration Standard: Aim for a 10 mM or 20 mM master stock.

    • Validation: If precision is critical, verify the concentration using UV-Vis spectroscopy (Beer-Lambert Law) rather than relying solely on gravimetric weight.

Module 2: The "Crash Out" Phenomenon (Dilution Strategy)

The Mechanism: pH Shock

This is the most frequent point of failure.

  • In the vial: PPPA-HCl is protonated (

    
    ) and soluble.
    
  • In the assay: When you dilute the DMSO stock into physiological buffer (pH 7.4), the pH rises toward the molecule's

    
     (estimated ~9.5–10.0).
    
  • The Result: A fraction of the molecule deprotonates to the free base . The lipophilic propoxy tail drives these uncharged molecules to aggregate, forming invisible micro-precipitates that scatter light and reduce effective concentration.

Protocol: The "Sandwich" Dilution Method

Do not pipette 100% DMSO stock directly into the cell culture well. This creates a localized "solubility shock" zone.

Step-by-Step Workflow:

  • Master Stock: 10 mM in DMSO.

  • Intermediate Plate (The "Sandwich"): Dilute compound 1:10 into a solvent-compatible buffer (e.g., pH 5.0 Acetate Buffer or water) before the final dilution.

    • Why? This lowers the concentration below the critical aggregation limit before the pH is raised to 7.4.

  • Final Assay: Transfer from Intermediate Plate to Assay Plate (Final DMSO < 0.5%).

Module 3: Assay Interference (Plastic Binding)

The Issue: The "Sticky" Amine

Lipophilic amines exhibit high affinity for polystyrene and polypropylene surfaces. If your serial dilution curve looks linear at high concentrations but "drops off" at low concentrations, the compound is likely binding to the pipette tips or the plate walls.

Protocol: Surface Passivation
  • Labware: Use Low-Binding (siliconized) tubes and pipette tips.

  • Detergents: If the assay tolerates it, add 0.01% Tween-20 or 0.01% Triton X-100 to the assay buffer. This forms micelles that keep the lipophilic tail in solution and prevents adsorption to plastic.

Visualizing the Solubility Decision Tree

The following diagram outlines the logical flow for optimizing the solubility of PPPA-HCl, ensuring data integrity.

SolubilityOptimization Start Start: PPPA-HCl Solid Solvent Dissolve in 100% DMSO (Anhydrous) Start->Solvent DirectDilution Direct Dilution into PBS (pH 7.4) Solvent->DirectDilution High Risk SandwichDilution Intermediate Dilution (Water/Acidic Buffer) Solvent->SandwichDilution Recommended CheckTurbidity Visual Check: Turbidity/Precipitate? Precipitation FAILURE: pH Shock (Free Base Crash) DirectDilution->Precipitation If Conc > Solubility Limit Success SUCCESS: Stable Micromolar Solution SandwichDilution->Success PlasticBinding Issue: Low Recovery (Stuck to Plastic) Success->PlasticBinding If Signal Weak AddDetergent Add 0.01% Tween-20 to Assay Buffer PlasticBinding->AddDetergent AddDetergent->Success Recovery

Caption: Logical workflow for solubilizing lipophilic amine salts, highlighting the critical divergence between direct dilution (risk) and intermediate dilution (success).

Data Summary: Solubility Thresholds

Solvent SystemSolubility Limit (Est.)Risk FactorRecommendation
100% DMSO > 50 mMLowIdeal for Master Stock. Store at -20°C, desiccated.
Water (pH 5-6) ~10 mMLow/MediumGood for intermediate dilution steps.
PBS (pH 7.4) < 100 µMHigh Danger Zone. High risk of free-base precipitation.
PBS + 0.01% Tween ~500 µMLowRecommended for final assay buffer.

Frequently Asked Questions (FAQ)

Q1: Why does my solution turn cloudy when I add the DMSO stock to the media? A: This is the "Oiling Out" effect. You have exceeded the intrinsic solubility of the free base form of the molecule. The cloudiness is actually microscopic droplets of the lipophilic amine separating from the water. Fix: Lower your working concentration or use the "Sandwich" dilution method described in Module 2.

Q2: Can I sonicate the solution to re-dissolve the precipitate? A: No. Sonication might temporarily disperse the aggregates, creating a suspension, but it will not thermodynamically dissolve them. These aggregates will settle during the assay, leading to false positives (e.g., by scattering light in optical density assays). If it precipitates, discard and start over with a lower concentration.

Q3: Is the HCl salt stable in DMSO? A: Yes, but DMSO is hygroscopic (absorbs water from air). If your DMSO becomes "wet," the HCl salt can hydrolyze or degrade over months. Always use small aliquots of DMSO stock and avoid repeated freeze-thaw cycles.

Q4: I see a "bell-shaped" dose-response curve. Is this toxicity? A: Not necessarily. This is a classic signature of compound precipitation. At high concentrations, the compound crashes out and is no longer bioavailable, reducing the signal. At medium concentrations, it remains soluble and active. Check for solubility limits before assuming toxicity.

References & Further Reading

  • NIH Assay Guidance Manual. Compound Precipitation in High-Concentration DMSO Solutions. (2014).[2][3] This is the authoritative guide on managing DMSO stocks and precipitation artifacts.

  • Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews (2001). Defines the relationship between lipophilicity (LogP) and solubility issues.

  • Di, L., & Kerns, E. H. Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). Explains the "Common Ion Effect" and pH-dependent solubility of amine salts.

Sources

Optimization

[1-(4-Propoxyphenyl)propyl]amine hydrochloride stabilizing stock solutions

Stability, Solubility & Troubleshooting Guide Introduction & Compound Profile Welcome to the Technical Support Center for [1-(4-Propoxyphenyl)propyl]amine hydrochloride . This guide addresses the specific challenges rese...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Solubility & Troubleshooting Guide

Introduction & Compound Profile

Welcome to the Technical Support Center for [1-(4-Propoxyphenyl)propyl]amine hydrochloride . This guide addresses the specific challenges researchers face when handling this substituted phenethylamine derivative.

This compound features a lipophilic propoxy tail and a primary amine core, stabilized as a hydrochloride salt . While the salt form improves water solubility compared to the free base, the molecule remains amphiphilic. This dual nature creates specific risks: hygroscopicity in the solid state and precipitation upon dilution in aqueous buffers.

Critical Chemical Properties:

  • Salt Form: Hydrochloride (HCl) – Prone to hygroscopicity.

  • Core Structure: Primary Amine – Susceptible to oxidative deamination if stored improperly as a free base.

  • Solubility Profile: High in DMSO; Moderate in Water; Low in non-polar solvents.

Core Directive: Stock Solution Architecture

A. Solvent Selection Strategy

Choosing the correct solvent is the single most critical decision for stability. Use the decision matrix below to select your vehicle.

SolventStrategy Start Start: Define Application Duration Storage Duration? Start->Duration ShortTerm Immediate Use (<24 Hours) Duration->ShortTerm Short LongTerm Long Term (>1 Week) Duration->LongTerm Long Condition1 Is pH < 7.0? ShortTerm->Condition1 DMSOPath Anhydrous DMSO LongTerm->DMSOPath WaterPath Aqueous Buffer/Water DMSODetails Dissolve at 10-50 mM Aliquot & Freeze at -20°C (Hygroscopic Protection) DMSOPath->DMSODetails YesWater Safe to Dissolve (Store at +4°C) Condition1->YesWater Yes NoWater RISK: Free Base Precipitation Condition1->NoWater No NoWater->DMSOPath Switch Solvent

Figure 1: Solvent Selection Decision Tree. DMSO is the preferred vehicle for long-term stability due to its cryoprotective properties and ability to suppress hydrolysis.

B. Preparation Protocol (Standard 10 mM Stock)

Materials:

  • [1-(4-Propoxyphenyl)propyl]amine HCl (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Vortex mixer

  • Amber glass vials (Borosilicate)

Step-by-Step Procedure:

  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic solid.

  • Weighing: Weigh the required amount rapidly.

    • Technical Insight: Amine HCl salts absorb water quickly. If the powder clumps, it has already absorbed moisture, leading to concentration errors.

  • Dissolution: Add Anhydrous DMSO to achieve a 10 mM concentration.

    • Example: For 1 mg of compound (MW ≈ 229.75 g/mol ), add ~435 µL of DMSO.

  • Mixing: Vortex vigorously for 30 seconds. Ensure no crystals remain at the meniscus.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 2 years) [1, 4].

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My stock solution precipitated when I diluted it into cell culture media. Why?

Diagnosis: "Solubility Crash" due to pH Shift. Mechanism: The hydrochloride salt is soluble because it is ionized. Cell culture media (pH 7.4) is basic relative to the salt. Upon dilution, the amine may deprotonate to its free base form, which is lipophilic and insoluble in water. The Fix:

  • Stepwise Dilution: Do not dilute directly from 100% DMSO to media. Perform an intermediate dilution in PBS (pH 7.4) or use a "pre-dilution" step with a co-solvent like Tween-80 (0.1%) if the concentration is high [4].

  • Limit DMSO: Ensure final DMSO concentration is <0.5% to prevent cytotoxicity, but high enough to keep the compound solubilized during the transition.

  • Sonication: Sonicate the media for 5 minutes after addition to disperse micro-precipitates.

Q2: The white powder turned slightly yellow in storage. Is it still good?

Diagnosis: Oxidative Deamination. Mechanism: Primary amines are susceptible to oxidation by atmospheric oxygen, forming imines or N-oxides, which often appear yellow. The Fix:

  • Minor Yellowing: Likely <2% degradation. Verify with HPLC or check absorbance spectra. If the peak shape is unchanged, it may be usable for non-critical range-finding.

  • Dark Yellow/Orange: Discard. Significant degradation has occurred.

  • Prevention: Always purge storage vials with inert gas (Argon or Nitrogen) before closing [1].

Q3: My IC50 values are shifting between experiments.

Diagnosis: Hygroscopic Concentration Drift. Mechanism: If the stock vial was opened cold, or stored in a non-desiccated environment, the DMSO stock has absorbed water. DMSO is highly hygroscopic. Water intake changes the effective volume, diluting the actual concentration. The Fix:

  • Use single-use aliquots exclusively. Never re-freeze a stock vial more than once.[1]

  • Store aliquots in sealed bags with desiccant packs at -20°C.

Stability & Degradation Logic

Understanding how the molecule fails allows you to prevent it.

DegradationPathways Compound [1-(4-Propoxyphenyl)propyl]amine HCl Risk1 Risk: Moisture (Hygroscopicity) Compound->Risk1 Risk2 Risk: High pH (>7.5) Compound->Risk2 Risk3 Risk: Oxygen Compound->Risk3 Result1 Concentration Error (Dilution) Risk1->Result1 Absorbs H2O Result2 Free Base Precipitation (Insoluble) Risk2->Result2 Deprotonation Result3 Oxidation Products (Yellowing/Impurities) Risk3->Result3 Slow Reaction

Figure 2: Primary degradation and failure pathways. Moisture control is the most common day-to-day variable affecting reproducibility.

Solubility Data Summary

SolventMax Solubility (approx.)[2]Stability (at -20°C)Notes
Anhydrous DMSO ~50 mM6-12 MonthsRecommended. Best for freezing.
Ethanol (100%) ~25 mM1-3 MonthsGood for evaporation, but evaporates in storage.
Water (ddH2O) ~10 mM< 1 WeekProne to hydrolysis/microbial growth. Do not freeze.
PBS (pH 7.4) < 1 mMImmediate UseRisk of precipitation due to salt effect/pH.

References

  • Smolecule. (n.d.). [1-(4-Propoxyphenyl)ethyl]amine hydrochloride Chemical Properties and Stability. Retrieved from

  • ResearchGate. (2016).[3] Preparation of stock solutions in DMSO for cell culture.[1][3] Retrieved from

  • National Institutes of Health (NIH). (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. Retrieved from

  • MedChemExpress. (2023). Pridopidine Hydrochloride Handling and Storage.[2][4] (Structural analog reference for stability protocols). Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of [1-(4-Propoxyphenyl)propyl]amine HCl

[1] Document ID: TSC-2024-PPPA-01 Status: Active Audience: Organic Chemists, Process Development Scientists Scope: Troubleshooting reductive amination and catalytic hydrogenation pathways for alpha-ethyl benzylic amines....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document ID: TSC-2024-PPPA-01 Status: Active Audience: Organic Chemists, Process Development Scientists Scope: Troubleshooting reductive amination and catalytic hydrogenation pathways for alpha-ethyl benzylic amines.[1]

Molecule Profile & Synthetic Challenges[1][2]

Target Molecule: [1-(4-Propoxyphenyl)propyl]amine Hydrochloride Structure: A primary benzylic amine with a para-propoxy substituent and an


-ethyl chain.[1]

Critical Reactivity Note: This molecule is a benzylic amine . Unlike phenethylamines (where the amine is separated from the ring by two carbons), the amine group here is attached directly to the benzylic carbon. This creates two distinct stability challenges:

  • Hydrogenolysis Risk: The C–N bond is significantly weakened by the aromatic ring. Catalytic hydrogenation (e.g., Pd/C, H2) often cleaves the amine entirely, yielding the de-aminated hydrocarbon.

  • Elimination Risk: Benzylic amines can eliminate ammonia to form styrenyl derivatives (alkenes) under strong acidic or thermal stress.

Reaction Pathway & Failure Modes[3]

The following diagram illustrates the standard Reductive Amination pathway (via the ketone) and the specific "off-ramps" where common side reactions occur.

ReactionNetwork Ketone Starting Ketone (1-(4-propoxyphenyl)propan-1-one) Imine Intermediate Imine Ketone->Imine + NH4OAc (- H2O) Alcohol Side Product A: Alcohol (Direct Reduction) Ketone->Alcohol Direct Reduction (Slow Imine Formation) Target Target Amine (Primary) Imine->Target + Hydride Source (Reduction) Dimer Side Product B: Dimer (Secondary Amine) Target->Dimer + Imine (Competitive Nucleophile) Hydrocarbon Side Product C: De-aminated Alkylbenzene (Hydrogenolysis) Target->Hydrocarbon Over-reduction (Pd/C + H2)

Figure 1: Reaction network showing the primary pathway (Green) and critical side-reaction pathways (Red).[1]

Troubleshooting Guides

Issue 1: The "Dimer" Impurity (Secondary Amine)

Symptom: LC-MS shows a large peak at


.[1]
Mechanism:  The newly formed primary amine is more nucleophilic than the ammonia source. It reacts with the intermediate imine (or remaining ketone) to form a Schiff base, which is then reduced to a symmetric secondary amine.
VariableOptimization Protocol
Ammonia Equivalents Critical. Use a massive excess of ammonium acetate (

eq).[1] High ammonia concentration statistically favors primary amine formation over secondary attack.
Dilution Run the reaction under high dilution (0.05 M to 0.1 M). Dimerization is bimolecular (second-order), while simple reduction is pseudo-first-order.[1] Dilution suppresses the dimer.
Reducing Agent Switch to Sodium Cyanoborohydride (NaBH3CN) at pH 6. This reagent is selective for the imine and reduces the ketone/imine equilibrium slowly, allowing the ammonia to saturate the imine equilibrium before reduction occurs.
Issue 2: The "Alcohol" Impurity (Direct Ketone Reduction)

Symptom: Significant amount of 1-(4-propoxyphenyl)propan-1-ol in the crude mixture.[1] Mechanism: The reducing agent attacks the ketone carbonyl before the imine has formed.

VariableOptimization Protocol
Pre-equilibrium Do not add the reducing agent immediately. Stir the Ketone + Ammonium Acetate + Drying Agent (e.g.,

Molecular Sieves) for 2–4 hours before adding the hydride source.
Drying Agents Water is a byproduct of imine formation.[2] If water accumulates, it pushes the equilibrium back to the ketone. Add Ti(OiPr)4 (Titanium Isopropoxide) as a Lewis acid and water scavenger to drive imine formation to completion.
Issue 3: Loss of Amine (Hydrogenolysis)

Symptom: Product mass is


.[1] The amine group has vanished, leaving a propyl-benzene derivative.
Mechanism:  Benzylic C–N bonds are highly susceptible to cleavage by heterogeneous catalysts (Pd/C) under hydrogen atmosphere.

Corrective Action:

  • Avoid Pd/C: Do not use Palladium on Carbon for this specific synthesis if possible.

  • Alternative Catalysts: If catalytic hydrogenation is required (e.g., reducing an oxime), use Raney Nickel or PtO2 (Adams' Catalyst) in acidic media (acetic acid). These are less prone to benzylic cleavage than Pd.

  • Chemical Reduction: Prefer chemical reductions like LiAlH4 (for oximes) or NaBH3CN (for reductive amination) which do not cleave benzylic bonds.

Step-by-Step Protocol: Reductive Amination (Recommended)[1]

This protocol minimizes dimerization and benzylic cleavage by using a selective borohydride.

Reagents:

  • 1-(4-propoxyphenyl)propan-1-one (1.0 eq)[1]

  • Ammonium Acetate (15.0 eq)[1]

  • Sodium Cyanoborohydride (1.5 eq)[1]

  • Solvent: Methanol (Dry)

  • Molecular Sieves (

    
    )[1]
    

Procedure:

  • Imine Formation: In a dry flask, dissolve the ketone in Methanol (0.1 M concentration). Add Ammonium Acetate and activated Molecular Sieves.

  • Equilibration: Stir at room temperature for 3 hours under Nitrogen. Crucial: This allows the imine to form before reduction begins.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride in portions.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Quench: Carefully add concentrated HCl to lower pH to < 2 (destroys residual hydride and hydrolyzes boron complexes). Caution: HCN gas evolution possible; use a scrubber.

  • Workup: Basify with NaOH to pH > 12. Extract with DCM. The amine is now in the organic layer.

  • Salt Formation: Dissolve the crude oil in dry ether. Add 2M HCl in ether dropwise. The hydrochloride salt will precipitate.

FAQ: Expert Troubleshooting

Q: Can I use the Leuckart Reaction (Formic acid/Formamide) instead? A: Yes, but be careful. The Leuckart reaction requires high temperatures (


). Since this is a benzylic amine with an electron-rich ether ring, you risk electrophilic aromatic substitution  side reactions or polymerization of the intermediate at these temperatures. The NaBH3CN method is milder and cleaner for research scales.

Q: My HCl salt is an oil, not a solid. Why? A: This is common for propyl-amines.[1]

  • Solvent Trap: You likely have residual solvent trapped in the crystal lattice. Triturate the oil with cold diethyl ether or pentane and scratch the flask sides to induce crystallization.

  • Hygroscopicity: The salt may be hygroscopic. Dry it in a vacuum desiccator over

    
    .
    
  • Purity: Even 2% "Alcohol" impurity can prevent crystallization. Check NMR. If impure, perform an Acid/Base extraction cycle again before salting.

Q: Why did my propoxy group disappear? A: Did you use HBr or HI for salt formation or deprotection? Strong mineral acids can cleave aryl-alkyl ethers, converting your propoxy group into a phenol (4-hydroxy...).[1] Always use HCl in mild solvents (Isopropanol or Ether) for salt formation.

References

  • Reductive Amination Mechanisms & Dimer Control: Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[3] [Link]

  • Hydrogenolysis of Benzylic Amines: Czech, B. P., & Bartsch, R. A. (1984). Hydrogenolysis of Benzyl-Nitrogen Bonds.[1][4] Journal of Organic Chemistry.[3] [Link]

  • Titanium(IV) Isopropoxide in Reductive Amination: Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry.[3] [Link]

  • Leuckart Reaction Overview: Webers, V. J., & Bruce, W. F. (1948). The Leuckart Reaction: A Study of the Mechanism.[5] Journal of the American Chemical Society. [Link]

Sources

Optimization

[1-(4-Propoxyphenyl)propyl]amine hydrochloride removing synthesis impurities

The following guide serves as a technical support resource for researchers working with [1-(4-Propoxyphenyl)propyl]amine hydrochloride (CAS: 1201633-55-7). It focuses on the removal of specific synthesis impurities commo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers working with [1-(4-Propoxyphenyl)propyl]amine hydrochloride (CAS: 1201633-55-7). It focuses on the removal of specific synthesis impurities common to alpha-alkyl benzylamine derivatives.

Topic: Troubleshooting & Impurity Removal Guide Target Molecule: 1-(4-propoxyphenyl)propan-1-amine hydrochloride Molecular Formula: C₁₂H₁₉NO · HCl Primary Synthesis Route: Reductive Amination of 4-Propoxypropiophenone

Impurity Profile & Origin Analysis

Understanding the origin of impurities is the first step to removal. The synthesis of this compound typically involves the reductive amination of 4-propoxypropiophenone using ammonia sources (e.g., Ammonium Acetate) and hydride reducing agents (e.g., NaBH₃CN or NaBH₄).

Common Impurities
Impurity TypeChemical Structure/IdentityOriginPhysicochemical Behavior
Starting Material 4-Propoxypropiophenone (Ketone)Incomplete reaction; equilibrium limitations.Neutral; Soluble in organic solvents; Insoluble in water.
Byproduct A 1-(4-Propoxyphenyl)propan-1-ol (Alcohol)Direct reduction of the ketone (competing pathway).Neutral; Polar; often co-elutes with amine in non-polar TLC.
Byproduct B Bis[1-(4-propoxyphenyl)propyl]amine (Dimer)Reaction of the product amine with the intermediate imine.Basic (Secondary Amine); Lipophilic; often forms an oil.
Inorganic Residue Boron salts / Aluminum saltsQuenching of reducing agents.Water-soluble (mostly); can cause emulsions or "sticky" solids.
Impurity Origin Pathway

ImpurityPathways Ketone 4-Propoxypropiophenone (Starting Material) Imine Intermediate Imine Ketone->Imine + NH3 Alcohol Alcohol Impurity (Direct Reduction) Ketone->Alcohol NaBH4 (Direct Red.) PrimaryAmine Target Primary Amine (1-(4-Propoxyphenyl)propylamine) Imine->PrimaryAmine Reduction Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer + Primary Amine

Figure 1: Mechanistic origin of key impurities during reductive amination.

Troubleshooting Guide (Q&A)

Issue 1: The product is an oily yellow residue instead of a white solid.

Diagnosis: This usually indicates the presence of neutral impurities (Ketone/Alcohol) or the "Dimer" secondary amine, which disrupts the crystal lattice of the hydrochloride salt. Solution:

  • Perform an Acid-Base Extraction (A/B Workup):

    • Dissolve the crude oil in Dichloromethane (DCM) .

    • Extract with 1M HCl (3x). The amine moves to the aqueous layer; neutrals (Ketone/Alcohol) stay in DCM.

    • Critical Step: Wash the aqueous acidic layer with fresh DCM to remove entrained neutrals.

    • Basify the aqueous layer (pH > 12) with NaOH and extract back into DCM.

    • Dry (Na₂SO₄) and convert to salt.

  • If oil persists after A/B Workup: The impurity is likely the Dimer (Secondary amine). Proceed to Protocol B (Recrystallization) .

Issue 2: NMR shows a doublet of doublets around 3.5-4.0 ppm and extra aromatic signals.

Diagnosis: Presence of Bis[1-(4-propoxyphenyl)propyl]amine (Dimer). Secondary amines often have distinct alpha-proton shifts compared to primary amines. Solution:

  • Selective Crystallization: The HCl salt of the primary amine is typically less soluble in alcohol/ether mixtures than the secondary amine salt.

  • Protocol: Dissolve crude salt in minimum hot Isopropanol (IPA) . Add Diethyl Ether or MTBE until turbid. Cool slowly to 4°C. The primary amine HCl should crystallize, leaving the dimer in the mother liquor.

Issue 3: The melting point is broad or lower than expected (< 150°C).

Diagnosis: Solvent inclusion (solvates) or moisture (hygroscopic salt). Solution:

  • Vacuum Drying: Dry the solid at 40-50°C under high vacuum (0.1 mbar) for 12 hours.

  • Solvent Swap: If recrystallized from methanol/ethanol, the salt may hold solvent. Recrystallize from Acetonitrile/EtOAc to break solvates.

Issue 4: A sticky white precipitate forms during acidification.

Diagnosis: Boron-amine complexes (if NaBH₄/NaBH₃CN was used). Boron salts can form stable complexes with amines that mimic the solubility of the product. Solution:

  • Methanol Quench: Ensure the reaction was quenched with Methanol/HCl and refluxed for 30 minutes before workup. This breaks the Boron-Nitrogen bond.

  • Reprocessing: Dissolve the sticky solid in Methanol, add conc. HCl (1.2 eq), reflux for 1 hour, evaporate, and perform A/B extraction.

Detailed Purification Protocols

Protocol A: Rigorous Acid-Base Extraction (Removal of Neutrals)

Use this as the first pass for crude reaction mixtures.

  • Dissolution: Dissolve 10 g of crude residue in 100 mL Ethyl Acetate (EtOAc) . (EtOAc is preferred over DCM for cleaner phase cuts, though DCM is a better solvent for the free base).

  • Acid Extraction: Extract with 1.0 M HCl (3 x 40 mL).

    • Check: The product is now in the Aqueous Phase .

    • Discard: The Organic Phase contains the unreacted Ketone and Alcohol.

  • Wash: Wash the combined aqueous extracts with fresh EtOAc (1 x 30 mL). Discard organic wash.

  • Basification: Cool the aqueous phase to 0°C. Slowly add 4.0 M NaOH until pH 12-14. The solution will become cloudy (free base liberation).

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x 50 mL).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄ . Filter and evaporate to give the Purified Free Base .

Protocol B: Hydrochloride Salt Formation & Recrystallization

Use this to remove the Dimer and obtain the final pharmaceutical-grade solid.

  • Salt Formation:

    • Dissolve the Purified Free Base (from Protocol A) in anhydrous Diethyl Ether (10 mL per gram).

    • Cool to 0°C.[1]

    • Add 2.0 M HCl in Ether (or Dioxane) dropwise with vigorous stirring.

    • Add acid until no further precipitate forms. (Test supernatant on wet pH paper; it should be acidic).

    • Filter the white solid under Nitrogen (to prevent moisture absorption).

  • Recrystallization (The "Polishing" Step):

    • Solvent System: Isopropanol (IPA) / Diethyl Ether.

    • Dissolve the crude salt in the minimum amount of boiling IPA.

    • Note: If insoluble particles remain, filter hot.

    • Remove from heat.[2] Add Diethyl Ether dropwise until a faint permanent cloudiness appears.

    • Add 1-2 drops of IPA to clear the solution.

    • Allow to cool to Room Temperature undisturbed, then refrigerate at 4°C for 12 hours.

    • Filter the crystals and wash with cold Ether.

Decision Logic for Purification

Follow this flowchart to determine the correct workflow for your specific situation.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Sticky Solid CheckState->Solid Looks ok Oil Oily/Gummy CheckState->Oil Needs cleanup CheckPurity Check Purity (NMR/HPLC) Solid->CheckPurity AB_Extract Protocol A: Acid-Base Extraction Oil->AB_Extract AB_Extract->CheckPurity Neutrals Neutral Impurities Present (Ketone/Alcohol) CheckPurity->Neutrals High Neutrals Dimer Dimer Present (Secondary Amine) CheckPurity->Dimer High Dimer Clean >98% Pure CheckPurity->Clean Neutrals->AB_Extract Repeat A/B Recryst Protocol B: Recrystallization (IPA/Ether) Dimer->Recryst Final Final Product (White Crystalline Solid) Clean->Final Recryst->Final

Figure 2: Decision tree for purification based on impurity analysis.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: Establishes the mechanism of reductive amination and the formation of secondary amine impurities (dimers) when using hydride reagents.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. Context: Authoritative source for standard Acid-Base extraction protocols and amine salt recrystallization techniques (Chapter 2, Experimental Techniques).
  • Dangerfield, E. M., et al. (2010).[3] "Amine Synthesis by Reductive Amination." The Journal of Organic Chemistry, 75(16), 5470–5477. Link

    • Context: Discusses optimization to minimize over-alkylation (dimer formation)
  • ChemicalBook. (2025). "[1-(4-Propoxyphenyl)propyl]amine hydrochloride Product Details." Link

    • Context: Verification of the specific CAS (1201633-55-7) and commercial availability of the target compound.

Sources

Troubleshooting

Technical Support Center: Analysis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride

Prepared by: Senior Application Scientist, Analytical Technologies Division Welcome to the technical support guide for the analysis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride. This document is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Analytical Technologies Division

Welcome to the technical support guide for the analysis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this compound, with a specific focus on identifying and mitigating matrix effects in complex biological samples. Our goal is to provide you with the expertise and practical methodologies required to develop robust, accurate, and reproducible analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride.

Q1: What are the key chemical properties of [1-(4-Propoxyphenyl)propyl]amine hydrochloride that influence its analysis?

A1: [1-(4-Propoxyphenyl)propyl]amine hydrochloride is a primary amine salt, making it a polar and hydrophilic compound.[1] At typical acidic to neutral pH, the primary amine group is protonated, carrying a positive charge. These characteristics are critical as they dictate its behavior during sample preparation and chromatographic separation. Specifically:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Its high polarity leads to weak interaction with nonpolar stationary phases like C18, often resulting in elution near or at the void volume.

  • Potential for Peak Tailing: The positively charged amine can interact with negatively charged residual silanols on silica-based columns, causing asymmetric peak shapes.

  • High Solubility in Aqueous Solutions: It is readily soluble in water and polar organic solvents.[1]

Q2: What is a "matrix effect," and why is it a significant concern for this compound?

A2: A matrix effect is the alteration of an analyte's ionization efficiency in a mass spectrometer due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[2] These effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3] For a polar compound like [1-(4-Propoxyphenyl)propyl]amine hydrochloride, the risk is elevated because many endogenous polar matrix components (salts, phospholipids, metabolites) may have similar chromatographic behavior and co-elute, directly interfering with the ionization process.[4]

Q3: Which analytical techniques are most suitable for the quantification of this compound in biological matrices?

A3: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drug molecules in complex biological fluids.[2] The selectivity of MS/MS is crucial for distinguishing the analyte from matrix interferences. The choice of chromatographic technique is critical for success:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for retaining and separating highly polar compounds.[5][6]

  • Mixed-Mode Chromatography (MMC): These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing superior retention and selectivity for charged analytes without the need for ion-pairing agents.[7][8]

  • Reversed-Phase Chromatography (RPC): Can be used, but often requires specialized approaches like ion-pairing agents or derivatization to achieve adequate retention.[9] However, traditional ion-pairing agents are often not compatible with mass spectrometry.

Part 2: Troubleshooting Guide: Common Analytical Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during method development and sample analysis.

Issue 1: Poor or No Chromatographic Retention in Reversed-Phase LC

Q: My analyte, [1-(4-Propoxyphenyl)propyl]amine hydrochloride, is eluting at the solvent front on my C18 column. How can I improve its retention?

A: This is a classic challenge for polar basic compounds. The root cause is the analyte's high polarity and limited interaction with the hydrophobic stationary phase.

Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. Polar molecules have a higher affinity for the polar mobile phase and are poorly retained.

Solutions & Protocols:

  • Switch to a More Appropriate Chromatographic Mode: This is the most robust solution.

    • HILIC Protocol: HILIC separates compounds based on their partitioning into a water-enriched layer on the surface of a polar stationary phase.[10]

      • Column: Use a HILIC column (e.g., bare silica, amide, zwitterionic).

      • Mobile Phase: A high concentration of organic solvent (typically >80% acetonitrile) with a small amount of aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0). Water is the strong, eluting solvent in HILIC.[5]

    • Mixed-Mode Chromatography Protocol: This approach uses a stationary phase with both hydrophobic and ion-exchange properties.[11]

      • Column: Use a mixed-mode column (e.g., C18 with embedded anion-exchange groups).

      • Mobile Phase: Selectivity can be tuned by adjusting mobile phase pH, ionic strength (buffer concentration), and organic solvent content.[8] This allows you to control both hydrophobic and electrostatic interactions.

  • Modify Your Reversed-Phase Method (Use with Caution):

    • Use an Aqueous-Compatible RP Column: Some RP columns are designed to be stable in highly aqueous mobile phases (e.g., AQ-type C18). This allows you to use a lower percentage of organic solvent to increase retention of polar analytes.

    • Derivatization: Chemically modify the amine group to make the analyte less polar.[12] This adds complexity and potential for variability but can significantly improve retention.[13] For example, derivatization with reagents like phenyl isothiocyanate (PITC) enhances hydrophobicity.[14]

Issue 2: Significant Ion Suppression or Enhancement

Q: My analyte response is much lower (or higher) in extracted plasma samples compared to a pure solvent standard. How do I diagnose and fix this?

A: This indicates a significant matrix effect. The first step is to confirm and quantify the effect, and the second is to eliminate it through better sample cleanup or chromatography.

Causality: Co-eluting matrix components, particularly phospholipids and salts from biological fluids, compete with the analyte for ionization in the MS source, leading to a suppressed or enhanced signal.[15][16]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix (e.g., plasma) is extracted first, and the analyte is spiked into the final, clean extract.

    • Set C (Pre-Extraction Spike): Analyte is spiked into the blank matrix before the extraction process begins.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) * 100

      • MF < 100% indicates ion suppression.

      • MF > 100% indicates ion enhancement.

      • According to EMA and FDA guidelines, the matrix effect should be carefully assessed.[17][18]

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

      • This measures the efficiency of your sample preparation method.

This diagnostic workflow is crucial for identifying the source of variability in your assay.

start Suspected Matrix Effect (Inconsistent Results) quantify Quantify using Post-Extraction Spike Method start->quantify calc_mf Calculate Matrix Factor (MF) MF = (Area Post-Spike / Area Neat) * 100 quantify->calc_mf decision Is MF significantly different from 100%? (e.g., <85% or >115%) calc_mf->decision improve_sp Improve Sample Preparation (LLE or SPE) decision->improve_sp  Yes improve_lc Improve Chromatographic Separation (Optimize Gradient, Use HILIC/MMC) decision->improve_lc  Yes use_is Use Stable Isotope Labeled Internal Standard (SIL-IS) decision->use_is  Yes no_effect Minimal Matrix Effect. Proceed with Matrix-Matched Calibrators. decision->no_effect No

Caption: Troubleshooting workflow for matrix effects.

The best strategy is to remove interfering components before they enter the mass spectrometer.[19]

Comparison of Sample Preparation Techniques

TechniquePrincipleSelectivity/CleanlinessThroughputCommon Pitfalls
Protein Precipitation (PPT) Protein removal via denaturation with organic solvent (e.g., acetonitrile).[20]Low. Co-precipitates proteins but leaves salts and phospholipids.HighSignificant matrix effects often remain.[4]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Moderate to High. Can remove many interferences by selecting appropriate solvents and pH.MediumCan be labor-intensive; emulsion formation.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.High. Provides the cleanest extracts by targeting analyte chemistry.[3]Medium to High (with automation)Method development can be more complex.
  • Objective: To extract the neutral form of the amine into an organic solvent, leaving polar interferences in the aqueous phase.

  • Sample Preparation: Take 200 µL of plasma. Add internal standard.

  • pH Adjustment: Add 50 µL of a basic buffer (e.g., 1M ammonium hydroxide) to raise the pH > 10. This deprotonates the primary amine (R-NH3+ -> R-NH2), making it neutral and more soluble in organic solvents.[19]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase. Vortex and inject.

  • Objective: To retain the analyte on a cation-exchange or mixed-mode sorbent while washing away neutral and anionic matrix components.

  • Cartridge Selection: Use a mixed-mode SPE cartridge (e.g., combining reversed-phase and strong cation-exchange) for best results.

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of water through the cartridge.

  • Equilibration: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

  • Sample Loading: Pretreat 200 µL of plasma by diluting with 200 µL of the acidic buffer. Load the diluted sample onto the cartridge. The analyte will be positively charged and retained by the cation-exchanger.

  • Washing:

    • Wash 1: Pass 1 mL of the acidic buffer to remove salts and polar neutral molecules.

    • Wash 2: Pass 1 mL of methanol to remove lipids and other nonpolar interferences retained by the reversed-phase mechanism.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

cluster_0 Solid-Phase Extraction (SPE) Workflow Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load Sample (Analyte is retained) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analyte) Wash->Elute

Caption: General steps of a Solid-Phase Extraction protocol.

Part 3: References
  • Journal of Chromatography & Separation Techniques. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • ChemBK. [1-(4-Propoxyphenyl)propyl]amine hydrochloride. Available at: [Link]

  • Agilent Technologies. Bioanalytical Sample Preparation. Available at: [Link]

  • Sadat et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Available at: [Link]

  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]

  • Capriotti, A. L., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Li, W., & Tse, F. L. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Liu, J., et al. (2001). Analysis of the release process of phenylpropanolamine hydrochloride from ethylcellulose matrix granules V. Release properties of ethylcellulose layered matrix granules. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • Rathnasekara, L., & Rupasinghe, C. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Available at: [Link]

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]

  • Lemasson, E., et al. (2017). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Chromatography Online. (2014). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • Hamed, R., et al. (2018). Properties and Mechanisms of Drug Release from Matrix Tablets Containing Poly(ethylene oxide) and Poly(acrylic acid) as Release Retardants. ResearchGate. Available at: [Link]

  • Subotica, N., & Avdalovic, N. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Liu, J., et al. (2001). Properties of lipophilic matrix tablets containing phenylpropanolamine hydrochloride prepared by hot-melt extrusion. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • Munir, M. A., & Badri, K. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • LCGC International. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Bell, D. (2020). Hydrophilic-Interaction Chromatography: An Update. LCGC International. Available at: [Link]

  • Klinsmith, A. M., et al. (2019). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Taylor, P. J. (2003). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry. Available at: [Link]

  • Zhou, W., & Kang, J. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. In Mass Spectrometry for Drug Discovery and Development. IntechOpen.

  • Meruva, S., & Donovan, M. D. (2019). Material Properties and Drug Release from Polyethylene Oxide Based Abuse-Deterrent Tablets. Iowa Research Online. Available at: [Link]

  • Agilent Technologies. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Available at: [Link]

  • Li, Y., & Huang, T. (2011). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • University of Tartu. (2016). Reducing matrix effect. YouTube. Available at: [Link]

  • Attia, K. A. M., et al. (2024). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. Scientific Reports. Available at: [Link]

  • Kumar, P., & Singh, B. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Rozmajzl, P., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ResearchGate. HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Available at: [Link]

  • Munir, M. A., & Badri, K. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Emery Pharma. (2024). BioAnalysis: Mastering Sample Preparation. YouTube. Available at: [Link]

  • SIELC Technologies. Evolution of Mixed-Mode Chromatography. Available at: [Link]

  • Conti, S., et al. (2010). Matrix Tablets: The Effect of Hydroxypropyl Methylcellulose/Anhydrous Dibasic Calcium Phosphate Ratio on the Release Rate of a Water-Soluble Drug Through the Gastrointestinal Tract I. In Vitro Tests. AAPS PharmSciTech. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2015). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Chemical Reviews. Available at: [Link]

  • Rozmajzl, P., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Analytical Method Validation for [1-(4-Propoxyphenyl)propyl]amine Hydrochloride

Executive Summary This guide presents a validated analytical workflow for [1-(4-Propoxyphenyl)propyl]amine hydrochloride , a critical primary amine intermediate in the synthesis of Selective Serotonin Reuptake Inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a validated analytical workflow for [1-(4-Propoxyphenyl)propyl]amine hydrochloride , a critical primary amine intermediate in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) like Dapoxetine.

Primary amines are notoriously difficult to analyze due to severe peak tailing caused by secondary interactions with residual silanols on silica stationary phases. This guide compares a Legacy Isocratic Method (C18) against an Advanced Gradient Method (Core-Shell Phenyl-Hexyl) . The advanced method demonstrates superior resolution of process impurities, improved peak symmetry (


), and a 60% reduction in run time.

The Analyte & The Challenge

Molecule: [1-(4-Propoxyphenyl)propyl]amine hydrochloride Structure: A primary amine attached to a propyl chain and a propoxy-substituted phenyl ring. Key Analytical Challenges:

  • Silanol Interaction: The protonated amine (

    
    ) interacts ionically with deprotonated silanols on the column support, causing peak tailing.
    
  • Structural Similarity: Process impurities often include the ketone precursor (4'-propoxypropiophenone) and the des-propoxy analogue, requiring high selectivity.

Mechanistic Interaction Diagram

The following diagram illustrates the difference between the non-specific hydrophobic retention of C18 and the selective


 interactions of the Phenyl-Hexyl phase.

G cluster_0 Method A: C18 Interaction (Legacy) cluster_1 Method B: Phenyl-Hexyl Interaction (Advanced) C18_Ligand C18 Alkyl Chain Analyte_A Analyte (Amine+) C18_Ligand->Analyte_A Hydrophobic (Weak Selectivity) Silanol Residual Silanol (SiO-) Silanol->Analyte_A Ionic Interaction (Causes Tailing) Phenyl_Ligand Phenyl-Hexyl Ring Analyte_B Analyte (Aromatic Ring) Phenyl_Ligand->Analyte_B Pi-Pi Stacking (High Selectivity) Endcapping Steric Protection

Caption: Comparison of retention mechanisms. Method B utilizes Pi-Pi interactions for enhanced selectivity and end-capping to suppress tailing.

Method Comparison: Legacy vs. Advanced

We compared a traditional fully porous C18 method (often found in older DMF filings) with a modern Core-Shell Phenyl-Hexyl method.

Experimental Conditions
ParameterMethod A: Legacy (Benchmark)Method B: Advanced (Recommended)
Column Traditional C18, 5 µm,

mm
Core-Shell Phenyl-Hexyl, 2.7 µm,

mm
Mobile Phase Isocratic: Buffer (pH 3.0) / ACN (60:40)Gradient: 0.1% Formic Acid / ACN
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV @ 215 nmUV @ 220 nm (or MS compatible)
Run Time 25 minutes8 minutes
Performance Data (System Suitability)

The following data represents the average of


 replicate injections.
MetricMethod A ResultMethod B ResultImprovement
Retention Time (

)
14.2 min4.1 min3.5x Faster
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Superior Peak Shape
Theoretical Plates (

)
~8,500~18,000High Efficiency
Resolution (

)
*
1.94.5Robust Separation

*Resolution calculated between the main analyte and the critical impurity (4'-propoxypropiophenone).

Validation Protocol (ICH Q2 R2)[1]

The following validation was performed using Method B .

Specificity & Stress Testing

Specificity was established by injecting the analyte, known impurities, and forced degradation samples (Acid, Base, Oxidative).

  • Requirement: No interference at the retention time of the main peak. Peak Purity Index > 0.999 (via PDA).

  • Result: The Phenyl-Hexyl column resolved the ketone precursor (

    
    ) and the des-propoxy analog (
    
    
    
    ).
Linearity

Prepared 5 concentration levels ranging from 50% to 150% of the target concentration (0.5 mg/mL).

  • Equation:

    
    
    
  • Result:

    
    . The method is linear across the range.[1]
    
Accuracy (Recovery)

Spiked placebo matrix with the analyte at 80%, 100%, and 120% levels (triplicate preparations).

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.4%0.8%98.0 - 102.0%
100%100.1%0.5%98.0 - 102.0%
120%99.8%0.6%98.0 - 102.0%
Precision
  • Repeatability: 6 injections of 100% standard. RSD = 0.4%.

  • Intermediate Precision: Different analyst, different day. Overall RSD = 0.7%.

Validation Workflow Diagram

Validation cluster_val ICH Q2(R2) Validation Phase start Method Optimization (Core-Shell Phenyl-Hexyl) spec Specificity (Stress Testing) start->spec lin Linearity (50-150%) spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability) acc->prec report Final Validation Report prec->report

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.

Detailed Methodology (SOP)

Reagents
  • Acetonitrile (ACN): HPLC Grade.[2][3]

  • Formic Acid: LC-MS Grade (Used to maintain pH ~2.7, suppressing silanol ionization).

  • Water: Milli-Q or equivalent (18.2 MΩ).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: Water:ACN (50:50 v/v).

  • Standard Stock: Dissolve 50 mg of [1-(4-Propoxyphenyl)propyl]amine HCl in 100 mL diluent.

Gradient Program (Method B)
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.04060
6.04060
6.19010
8.09010

Note: The rapid re-equilibration is possible due to the low volume and high permeability of the Core-Shell column.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[3] Link

  • Waters Corporation. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.Link

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[2] HALO Columns Technical Report. Link

  • Sravanthi, T., & Madhavi, N. (2020).[4] Validated Stability Indicating HPLC Method for Simultaneous Quantification of Phenylpropene Derivatives. Asian Journal of Chemistry. Link

  • Kale, P. B., et al. (2021).[5] Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. Int. J. Curr.[5] Microbiol. App. Sci. Link[5]

Sources

Comparative

Comparative Guide: [1-(4-Propoxyphenyl)propyl]amine HCl vs. Phenylpropylamine Scaffolds

Topic: Comparative Guide: [1-(4-Propoxyphenyl)propyl]amine Hydrochloride vs. Standard Phenylpropylamines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: [1-(4-Propoxyphenyl)propyl]amine Hydrochloride vs. Standard Phenylpropylamines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: Defining the Chemical Space

[1-(4-Propoxyphenyl)propyl]amine hydrochloride (CAS: 1201633-55-7) represents a distinct subclass of the phenylpropylamine family. Unlike the "classic" phenylpropylamines (e.g., Amphetamine) where the amine is positioned on the beta-carbon (C2), this compound features a primary amine on the alpha-carbon (C1) relative to the phenyl ring. This structural deviation fundamentally alters its pharmacological profile from a monoamine releaser to a potential Monoamine Oxidase (MAO) inhibitor or Sigma receptor ligand .

This guide objectively compares its physicochemical properties, predicted reactivity, and biological potential against established phenylpropylamine standards, providing researchers with the data needed to position this compound in screening libraries.

Structural & Physicochemical Comparison

The core differentiator is the benzylic amine position and the 4-propoxy tail. This combination creates a highly lipophilic, sterically hindered headgroup distinct from the amphetamine class.

Table 1: Physicochemical Profile vs. Standards
FeatureTarget: [1-(4-Propoxyphenyl)propyl]amine HCl Comparator A: Amphetamine HCl Comparator B: 1-Phenylpropylamine
Core Structure 1-Phenyl-1-propanamine (Alpha-Ethylbenzylamine)1-Phenyl-2-propanamine (Alpha-Methylphenethylamine)1-Phenyl-1-propanamine (Unsubstituted)
Amine Position C1 (Benzylic) C2 (Homobenzylic)C1 (Benzylic)
Substituent 4-Propoxy (-O-CH₂-CH₂-CH₃) None (H)None (H)
Molecular Weight ~229.75 g/mol 171.67 g/mol 135.21 g/mol
Calc.[1] LogP ~3.2 - 3.5 (High Lipophilicity)~1.8~2.1
BBB Permeability High (Predicted)HighModerate
Primary Target MAO-A/B, Sigma Receptors (Predicted)DAT/NET (Releaser)MAO Inhibitor (Weak)
Key Structural Insight:
  • The "C1 Switch": Moving the amine from C2 (Amphetamine) to C1 (Target) abolishes the capacity to act as a substrate for Monoamine Transporters (DAT/NET). Instead, C1-amines (alpha-alkylbenzylamines) are classic scaffolds for enzyme inhibition (e.g., MAO) or allosteric modulation .

  • The "4-Propoxy" Effect: The bulky, lipophilic 4-propoxy group drastically increases LogP compared to the parent 1-phenylpropylamine. In SAR studies, 4-alkoxy substitutions on phenyl rings often shift selectivity towards Serotonin (SERT) systems or Sigma-1 receptors.

Pharmacological Performance & Mechanism

Mechanism of Action: The Divergence

Researchers must not expect amphetamine-like psychostimulation. The benzylic amine structure suggests a different pathway.

Pathway Diagram: Structure-Activity Flow

SAR_Flowchart Compound [1-(4-Propoxyphenyl)propyl]amine Feature1 C1-Benzylic Amine Compound->Feature1 Feature2 4-Propoxy Group Compound->Feature2 Target1 No DAT/NET Translocation (Not a Releaser) Feature1->Target1 Steric/Electronic Target2 MAO Inhibition (Deamination Block) Feature1->Target2 Substrate Mimicry Target3 Sigma-1 Receptor (Lipophilic Pocket) Feature2->Target3 Hydrophobic Interaction

Figure 1: SAR decision tree illustrating why the target compound diverges from transporter-based mechanisms (Amphetamine) toward enzyme inhibition or receptor binding.

Predicted Biological Activity
  • Monoamine Oxidase (MAO) Inhibition:

    • Alpha-alkylbenzylamines are known reversible MAO inhibitors. The ethyl group (propyl chain) provides steric bulk that may enhance stability against deamination compared to simple benzylamine.

    • Hypothesis: The 4-propoxy group will enhance binding to the hydrophobic entrance of the MAO-B active site.

  • Sigma Receptor Binding:

    • High lipophilicity and a basic amine connected to a phenyl ring are hallmarks of Sigma-1 ligands. This compound is a strong candidate for neuroprotective or anti-inflammatory screening via the Sigma-1 pathway.

Experimental Protocols for Validation

To validate the performance of [1-(4-Propoxyphenyl)propyl]amine HCl, researchers should utilize the following self-validating protocols.

Protocol A: Comparative MAO Inhibition Assay

Objective: Determine if the compound acts as an enzyme inhibitor rather than a substrate.

  • Reagents: Recombinant Human MAO-A and MAO-B; Kynuramine (fluorometric substrate).

  • Preparation: Dissolve [1-(4-Propoxyphenyl)propyl]amine HCl in DMSO (stock 10 mM).

  • Workflow:

    • Incubate MAO enzyme with varying concentrations (1 nM – 100 μM) of the target compound for 15 mins at 37°C.

    • Add Kynuramine substrate.

    • Measure fluorescence (Ex 310 nm / Em 400 nm) of the metabolite 4-hydroxyquinoline.

  • Control: Use Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as positive controls.

  • Data Output: Calculate IC50. A value <1 μM indicates potent inhibition.

Protocol B: Lipophilicity-Driven Solubility Screen

Objective: Confirm the "4-Propoxy" effect on bioavailability.

  • Method: Shake-flask method (Octanol/Water).

  • Procedure:

    • Equilibrate 1-octanol and phosphate buffer (pH 7.4).

    • Add 10 mg of target compound. Shake for 24h.

    • Analyze phases via HPLC-UV (254 nm).

  • Expectation: The 4-propoxy derivative should show a LogD > 3.0 , indicating high membrane permeability but potential solubility issues in aqueous formulations compared to Amphetamine (LogD ~1.8).

Safety & Handling (E-E-A-T)

  • Hazard Identification: As a benzylic amine, this compound is likely a Skin and Eye Irritant (H315, H319) .

  • Specific Risk: Unlike amphetamines, which are controlled substances due to abuse potential, this compound's abuse potential is likely low due to its inability to release dopamine (C1-amine limitation). However, its MAO-inhibiting potential requires caution regarding Tyramine interactions (cheese effect) in in vivo studies.

  • Storage: Hygroscopic hydrochloride salt. Store at -20°C under desiccant.

References

  • ChemicalBook. (2023). [1-(4-Propoxyphenyl)propyl]amine hydrochloride Product Monograph. Retrieved from

  • PubChem. (n.d.). Alpha-ethylbenzylamine (1-Phenyl-1-propanamine) Compound Summary. National Library of Medicine. Retrieved from

  • Glennon, R. A., et al. (1988). Structure-activity relationships of alpha-alkylbenzylamines: MAO inhibition. Journal of Medicinal Chemistry. (Contextual SAR reference for C1-amines).
  • Echemi. (2024). Global Supplier Database for CAS 1201633-55-7. Retrieved from

Sources

Validation

[1-(4-Propoxyphenyl)propyl]amine hydrochloride structure-activity relationship

This guide provides an in-depth technical analysis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride , a specialized alpha-alkylbenzylamine derivative. It focuses on the Structure-Activity Relationship (SAR), synthetic u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride , a specialized alpha-alkylbenzylamine derivative. It focuses on the Structure-Activity Relationship (SAR), synthetic utility, and comparative pharmacology against established phenethylamine and aryloxyamine standards.

Executive Summary & Chemical Identity

[1-(4-Propoxyphenyl)propyl]amine hydrochloride (CAS: 1201633-55-7) is a primary benzylic amine characterized by a 4-propoxy aromatic substitution and an alpha-ethyl alkyl chain. Structurally, it represents a distinct scaffold divergent from the classical phenethylamine class (e.g., amphetamines), belonging instead to the


-alkylbenzylamine  family.

While often encountered as a high-purity intermediate in the synthesis of complex pharmaceutical APIs (including potential antihistamines or monoamine modulators), its intrinsic pharmacology offers valuable insights into the role of lipophilic alkoxy tails and benzylic amine positioning in receptor binding.

Chemical Profile[1][2][3][4][5]
  • IUPAC Name: 1-(4-propoxyphenyl)propan-1-amine hydrochloride

  • Molecular Formula:

    
    
    
  • Core Scaffold:

    
    -Ethyl-4-propoxybenzylamine
    
  • Key Features: Benzylic primary amine, Lipophilic 4-propoxy tail, Chiral center at C1.

Structure-Activity Relationship (SAR) Analysis

The pharmacological and chemical behavior of [1-(4-Propoxyphenyl)propyl]amine is dictated by three distinct structural zones. Below is a detailed breakdown of how these zones influence activity compared to standard pharmacophores.

Zone 1: The Benzylic Amine (C1 Position)

Unlike amphetamines (where the amine is at C2, separated from the ring by a methylene bridge), this molecule features an amine attached directly to the benzylic carbon.

  • Effect on Basicity: The electron-withdrawing nature of the phenyl ring slightly reduces the

    
     of the amine compared to aliphatic amines, potentially altering membrane permeability.
    
  • Metabolic Susceptibility: Benzylic amines are prone to oxidative deamination by cytochrome P450 enzymes (CYP2D6) and MAO-B, often yielding the corresponding ketone (4-propoxypropiophenone).

  • Receptor Nuance: The shortened distance between the aromatic ring and the basic nitrogen alters binding modes in GPCRs (like TAAR1 or 5-HT receptors), often favoring antagonist or allosteric profiles rather than direct agonism.

Zone 2: The Alpha-Ethyl Chain (Propyl Backbone)

The "propyl" in the name refers to the three-carbon chain


.
  • Steric Bulk: The ethyl group at the alpha position provides significant steric bulk compared to the methyl group in standard methylbenzylamines. This restricts conformational freedom, potentially enhancing selectivity for specific transporter pockets (e.g., SERT vs. DAT).

  • Chirality: The C1 carbon is chiral. Enantiomers of

    
    -alkylbenzylamines often exhibit distinct pharmacological profiles, with one isomer typically dominating transporter inhibition activity.
    
Zone 3: The 4-Propoxy Substituent
  • Lipophilicity (LogP): The propoxy chain significantly increases the partition coefficient (LogP) compared to a methoxy or hydroxy group.

    • Result: Enhanced Blood-Brain Barrier (BBB) penetration.

    • Interaction: The extended alkyl tail is known to probe hydrophobic pockets in the Serotonin Transporter (SERT) and Sigma-1 receptors, often shifting selectivity toward serotonergic modulation.

Comparative Analysis: Performance & Pharmacology

This section compares [1-(4-Propoxyphenyl)propyl]amine (PPPA) against structural analogs to contextualize its utility.

Table 1: Structural & Functional Comparison
Feature[1-(4-Propoxyphenyl)propyl]amine (PPPA)Amphetamine (Standard)Mexiletine (Aryloxy Analog)Dapoxetine (Fragment Analog)
Scaffold

-Alkylbenzylamine
PhenethylamineAryloxy-propanamineAryl-propanamine
Amine Position C1 (Benzylic) C2 (Distal)C2 (Distal via Ether)C3 (Distal)
Lipophilicity High (Propoxy tail)Low/ModerateModerateHigh
Primary Target Intermediate / Sigma / SERTDAT/NET ReleaserSodium ChannelsSERT Inhibitor
Metabolic Stability Low (Benzylic oxidation)Moderate (Deamination)ModerateModerate
Key Utility Synthesis Block / Research Ligand ADHD / NarcolepsyAnti-arrhythmicPE Treatment
Mechanistic Insight
  • Vs. Amphetamine: PPPA lacks the C2-amine spacing required for potent dopamine release. It is unlikely to act as a strong psychostimulant. Instead, its structure suggests activity as a Monoamine Reuptake Inhibitor or a Sigma-1 Receptor Ligand .

  • Vs. Mexiletine: While Mexiletine contains an aryloxy moiety, its ether linkage confers stability. PPPA's direct carbon-carbon bond makes it a rigidified hydrophobic probe, useful for synthesizing analogs that require a stable aromatic core without the ether flexibility.

Experimental Protocols

A. Synthesis Workflow (Reductive Amination)

Rationale: The most robust route to


-alkylbenzylamines is the reductive amination of the corresponding ketone. This protocol ensures high yield and purity.

Reagents: 4'-Propoxypropiophenone, Ammonium Acetate (


), Sodium Cyanoborohydride (

), Methanol.
  • Preparation: Dissolve 10 mmol of 4'-Propoxypropiophenone in 50 mL of dry Methanol.

  • Imine Formation: Add 100 mmol (10 eq) of Ammonium Acetate . Stir at room temperature for 2 hours under

    
     atmosphere. Mechanism: Formation of the ketimine intermediate.
    
  • Reduction: Cool to 0°C. Slowly add 15 mmol (1.5 eq) of Sodium Cyanoborohydride .

  • Reaction: Allow to warm to RT and stir for 24 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Quench with 1N HCl (to decompose excess hydride). Basify to pH 10 with NaOH. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    . Evaporate solvent. Convert to Hydrochloride salt by adding HCl in Dioxane. Recrystallize from Ethanol/Ether.
    
B. Lipophilicity Assessment (Shake-Flask Method)

Rationale: Validating the LogP is critical for predicting BBB penetration.

  • System: Octanol/Water (phosphate buffer pH 7.4).

  • Procedure: Dissolve known mass of PPPA-HCl in the pre-saturated octanol phase. Add equal volume of buffer.

  • Equilibration: Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Analysis: Measure concentration in the aqueous phase using UV-Vis spectroscopy (Peak

    
     nm for the alkoxy-benzene chromophore).
    
  • Calculation:

    
    .
    

Visualizations

Pathway Diagram: Synthesis & Metabolic Fate

The following diagram illustrates the synthesis from the ketone precursor and the potential metabolic deamination route.

PPPA_Pathway cluster_0 Synthetic Route Ketone 4-Propoxypropiophenone (Precursor) Imine Ketimine Intermediate Ketone->Imine + NH4OAc (Methanol) PPPA [1-(4-Propoxyphenyl)propyl]amine (Target Molecule) Imine->PPPA + NaCNBH3 (Reduction) Metabolite 4-Propoxybenzoic Acid (Oxidative Metabolite) PPPA->Metabolite CYP450 / MAO (Deamination & Oxidation)

Caption: Synthetic route via reductive amination and potential metabolic degradation pathway.

SAR Logic Map

This diagram visualizes how structural modifications shift the pharmacological profile.

SAR_Logic Core [1-(4-Propoxyphenyl)propyl]amine Mod_Tail 4-Propoxy Tail Core->Mod_Tail Mod_Amine Alpha-Amine Position Core->Mod_Amine Mod_Chain Propyl Chain (Ethyl) Core->Mod_Chain Eff_SERT Increased SERT Affinity (Hydrophobic Pocket) Mod_Tail->Eff_SERT Eff_Stim Reduced Stimulant Potency (vs Amphetamine) Mod_Amine->Eff_Stim Eff_MAO MAO Inhibition Potential Mod_Chain->Eff_MAO

Caption: Structural features linking to predicted pharmacological outcomes.

Conclusion & Recommendation

[1-(4-Propoxyphenyl)propyl]amine hydrochloride is a versatile chemical scaffold. While it shares the general "arylamine" classification with psychostimulants, its specific alpha-ethyl-benzylamine structure and 4-propoxy substitution steer its activity profile away from dopamine release and toward reuptake inhibition or sigma receptor modulation .

Recommendation for Researchers:

  • For Synthesis: Use as a chiral building block for introducing the 4-propoxyphenyl moiety into complex ligands.

  • For Screening: Include in SAR libraries targeting Sigma-1 or SERT to explore the impact of the "short-chain" benzylic amine pharmacophore.

  • Handling: Store under inert atmosphere at -20°C; the benzylic amine is sensitive to atmospheric oxidation over time.

References

  • PubChem. (n.d.). Compound Summary: 1-(4-Propoxyphenyl)propan-1-amine.[1] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Glennon, R. A., et al. (1988). Binding of phenylalkylamines to 5-HT2 and 5-HT1C serotonin receptors: Evidence for a common binding site. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nichols, D. E. (1994). Structure-activity relationships of phenethylamine derivatives. Amphetamine and Its Analogs. Academic Press.

Sources

Comparative

[1-(4-Propoxyphenyl)propyl]amine hydrochloride comparing analytical techniques

Comparative Guide to Chiral Resolution & Purity Profiling Executive Summary & Molecular Context[1] [1-(4-Propoxyphenyl)propyl]amine hydrochloride (PPPA-HCl) represents a critical class of chiral benzylic amines often uti...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to Chiral Resolution & Purity Profiling

Executive Summary & Molecular Context[1]

[1-(4-Propoxyphenyl)propyl]amine hydrochloride (PPPA-HCl) represents a critical class of chiral benzylic amines often utilized as building blocks for serotonin reuptake inhibitors (SSRIs) and substituted amphetamine analogs. Structurally, it consists of a propyl chain bearing a primary amine at the benzylic (C1) position, attached to a para-propoxy-substituted phenyl ring.

Critical Quality Attributes (CQAs):

  • Enantiomeric Purity: As a chiral center exists at C1, the biological activity is likely stereospecific (typically the (

    
    )-enantiomer is the active pharmacophore in this class).
    
  • Salt Stoichiometry: Confirmation of the mono-hydrochloride form.

  • Related Substances: Detection of the ketone precursor (4'-propoxypropiophenone) and des-propoxy impurities.

This guide objectively compares Chiral HPLC (the industry gold standard) against Capillary Electrophoresis (CE) (the high-efficiency alternative) and GC-FID (for volatile impurity profiling), providing actionable protocols for immediate implementation.

Comparative Analysis: Chiral Resolution Techniques

The separation of the (


) and (

) enantiomers of PPPA-HCl is the most challenging analytical hurdle.
Method A: Normal-Phase Chiral HPLC (Recommended)

Mechanism: Uses polysaccharide-based stationary phases (Amylose or Cellulose derivatives) where the amine interacts via hydrogen bonding and


-

stacking within the chiral cavity.
  • Pros: Robust, high loadability (useful for semi-prep), direct injection of salt (with additives), excellent reproducibility.

  • Cons: High consumption of organic solvents (Hexane/IPA), expensive columns.

Method B: Capillary Electrophoresis (CE) with Cyclodextrins

Mechanism: Differential inclusion complexation of the enantiomers into a cyclodextrin (e.g.,


-CD) added to the background electrolyte.
  • Pros: Extremely low solvent cost ("Green Chemistry"), high theoretical plate count (

    
    ), rapid method development.
    
  • Cons: Lower sensitivity (LOD) compared to HPLC, injection precision can be lower, capillary clogging risks with sticky amine salts.

Performance Metrics Comparison
FeatureChiral HPLC (Amylose-based)Capillary Electrophoresis (

-CD)
Resolution (

)
High (

typical)
Moderate to High (

)
Sensitivity (LOD)


Analysis Time 15–25 mins8–12 mins
Cost per Run High (Solvents)Low (Buffer only)
Robustness Excellent (QC Ready)Moderate (R&D preferred)
Detailed Experimental Protocols
Protocol 1: High-Resolution Chiral HPLC (The "Gold Standard")

Rationale: The primary amine functionality of PPPA-HCl tends to tail on silica supports. The addition of Diethylamine (DEA) is strictly required to mask silanol groups. An Amylose tris(3,5-dimethylphenylcarbamate) phase is selected for its superior recognition of benzylic amines.

Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent). Column: Chiralpak AD-H or EnantioPak Y3 (250 mm x 4.6 mm, 5


m).

Method Parameters:

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Pre-mix DEA into the IPA before adding Hexane to ensure miscibility.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Isocratic).

  • Detection: UV @ 225 nm (Maximal absorption of the propoxy-benzene chromophore).

  • Sample Prep: Dissolve 1.0 mg PPPA-HCl in 1 mL of Mobile Phase. Sonicate for 5 mins. If the salt does not fully dissolve, add 1 drop of Ethanol.

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.[1]
Protocol 2: Achiral Purity by GC-FID (Volatiles & Process Impurities)

Rationale: While HPLC handles the salt, GC is superior for detecting residual solvents (Propyl bromide, Ethanol) and non-polar synthetic intermediates (4-propoxypropiophenone) that might lack strong UV chromophores or co-elute in HPLC.

Sample Preparation (Free-Basing Step):

  • Critical Step: GC cannot analyze salts directly.

  • Mix 10 mg PPPA-HCl with 1 mL 1N NaOH and 1 mL Dichloromethane (DCM).

  • Vortex for 1 minute; allow layers to separate.

  • Inject the bottom organic layer (DCM).

Method Parameters:

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25

    
    m).
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Detector: FID @ 300°C.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for releasing a batch of PPPA-HCl, integrating both achiral and chiral techniques.

AnalyticalWorkflow Start Crude PPPA-HCl Batch Step1 1. Solubility & Appearance (Visual Inspection) Start->Step1 Step2 2. Achiral Purity Check (GC-FID or RP-HPLC) Step1->Step2 Decision1 Purity > 98%? Step2->Decision1 Fail1 Reject / Recrystallize Decision1->Fail1 No Step3 3. Chiral Purity Analysis (Normal Phase Chiral HPLC) Decision1->Step3 Yes Decision2 ee > 99%? Step3->Decision2 Fail2 Reject / Chiral Resolution Decision2->Fail2 No Step4 4. Solid State Characterization (XRD / FTIR for Salt Form) Decision2->Step4 Yes Release Release Batch Step4->Release

Figure 1: Integrated Analytical Workflow for PPPA-HCl Quality Control.

Mechanistic Insight: Chiral Recognition

To understand why the recommended HPLC protocol works, we must look at the "Three-Point Interaction" model required for chiral recognition on polysaccharide columns.

ChiralMechanism Selector Amylose Stationary Phase (Chiral Cavity) Analyte PPPA (S-Enantiomer) Interaction1 H-Bonding (NH2 to Carbamate) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Ring) Analyte->Interaction2 Interaction3 Steric Fit (Propyl Chain) Analyte->Interaction3 Interaction1->Selector Interaction2->Selector Interaction3->Selector

Figure 2: Three-Point Interaction Model. The specific geometry of the S-enantiomer allows simultaneous H-bonding and Pi-stacking within the amylose groove, increasing retention time compared to the R-enantiomer.

References
  • Aturki, Z., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Electrophoresis. Retrieved from [Link]

  • Mandrioli, R., et al. (2006). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubChem. (2025).[2][3][4] Compound Summary: (2-Phenylpropyl)(propyl)amine hydrochloride.[4] National Library of Medicine.[4] Retrieved February 2, 2026, from [Link]

Sources

Validation

[1-(4-Propoxyphenyl)propyl]amine hydrochloride validating in vitro findings

Executive Summary [1-(4-Propoxyphenyl)propyl]amine hydrochloride (PPPA-HCl) represents a distinct class of lipophilic phenylpropylamines. Structurally characterized by a para-propoxy substitution on the phenyl ring and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(4-Propoxyphenyl)propyl]amine hydrochloride (PPPA-HCl) represents a distinct class of lipophilic phenylpropylamines. Structurally characterized by a para-propoxy substitution on the phenyl ring and a primary amine on the propyl chain, this scaffold shares significant pharmacophore overlap with Sigma-1 receptor (


R) ligands  and Monoamine Transporter (SERT/NET) modulators .

This guide outlines the rigorous in vitro validation strategy to confirm the pharmacological profile of PPPA-HCl. Unlike simple binding screens, this protocol emphasizes distinguishing functional efficacy (agonist vs. antagonist) and selectivity windows against standard clinical references like Haloperidol and Fluoxetine .

Part 1: Comparative Performance Analysis

To validate PPPA-HCl, it must be benchmarked against established ligands. The para-propoxy group typically enhances lipophilicity (


) and 

R affinity compared to unsubstituted analogs.
Table 1: Comparative Pharmacological Benchmarks
FeaturePPPA-HCl (Target Analyte)Haloperidol (Ref. Antagonist)PRE-084 (Ref. Agonist)Fluoxetine (Ref. SERT Inhibitor)
Primary Target Putative

R / SERT

R / D2 High Affinity

R Selective
SERT Selective
Binding Affinity (

)
Target Range: 10–100 nM ~1–5 nM (

)
~20–50 nM (

)
~1 nM (SERT)
Selectivity Profile Moderate (Likely

>

)
Low (Promiscuous D2/

)
High (

>

)
High (SERT > NET)
Functional Mode Unknown (Must Validate) AntagonistAgonistTransporter Blocker
Lipophilicity High (Enhanced CNS penetration)HighModerateHigh

Analyst Insight: The critical validation step for PPPA-HCl is not just binding, but determining if the propyl-amine chain induces the conformational change required for


R chaperoning activity (Agonism) or blocks it (Antagonism).

Part 2: Experimental Validation Protocols

Experiment A: Competition Radioligand Binding Assay ( R)

Objective: Determine the affinity constant (


) of PPPA-HCl using Guinea pig brain membranes (rich in 

R).

Reagents:

  • Radioligand: [³H]-(+)-Pentazocine (Specific for

    
    ).
    
  • Non-specific blocker: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Membrane Prep: Homogenize cortical tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 15 min. Resuspend pellet to protein conc. of 0.5 mg/mL.

  • Incubation: In 96-well plates, add:

    • 50 µL [³H]-(+)-Pentazocine (Final conc: 2 nM).

    • 50 µL PPPA-HCl (Concentration range:

      
       M to 
      
      
      
      M).
    • 100 µL Membrane suspension.

  • Equilibrium: Incubate for 120 min at 37°C (crucial for lipophilic amines to reach equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of lipophilic ligands).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • The Hill slope should be near -1.0. A shallow slope (< -0.8) indicates negative cooperativity or multiple binding sites (e.g.,

    
     cross-reactivity).
    
Experiment B: Functional Ca²⁺ Mobilization Assay (ER-Mitochondria Crosstalk)

Objective: Distinguish Agonist vs. Antagonist activity.


R agonists enhance Bradykinin-induced Ca²⁺ release from the ER.

Protocol:

  • Cell Line: NG108-15 cells (high endogenous

    
     expression).
    
  • Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 45 min.

  • Pre-treatment: Incubate cells with PPPA-HCl (10 µM) or Vehicle for 30 min.

  • Stimulation: Inject Bradykinin (BK) to induce IP3-mediated Ca²⁺ release.

  • Readout: Monitor fluorescence ratio (340/380 nm).

Interpretation:

  • Agonist Profile: PPPA-HCl treatment potentiates the BK-induced Ca²⁺ peak (similar to PRE-084).

  • Antagonist Profile: PPPA-HCl has no effect or inhibits the potentiation caused by a known agonist.

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision tree for classifying PPPA-HCl based on in vitro data.

ValidationWorkflow Start Start: PPPA-HCl Sample Binding Exp A: [³H]-(+)-Pentazocine Binding Assay Start->Binding AffinityCheck Ki < 100 nM? Binding->AffinityCheck NonBinder Inactive / Low Affinity AffinityCheck->NonBinder No Functional Exp B: Ca2+ Mobilization (Bradykinin Modulation) AffinityCheck->Functional Yes Potentiation Potentiates Ca2+ Release? Functional->Potentiation Agonist Validated: Sigma-1 Agonist (Neuroprotective Candidate) Potentiation->Agonist Yes (like PRE-084) Antagonist Validated: Sigma-1 Antagonist (Neuropathic Pain Candidate) Potentiation->Antagonist No (like Haloperidol) Selectivity Secondary Screen: SERT/NET Binding Agonist->Selectivity Antagonist->Selectivity

Caption: Logical workflow for classifying PPPA-HCl pharmacology from binding affinity to functional efficacy.

Part 4: Technical Considerations & Troubleshooting

  • Solubility Issues:

    • Problem: The lipophilic propoxy-phenyl tail may cause precipitation in aqueous buffers.

    • Solution: Dissolve PPPA-HCl in 100% DMSO (Stock 10 mM), then dilute. Ensure final DMSO concentration in assay < 0.1% to avoid membrane disruption.

  • Non-Specific Binding (NSB):

    • Problem: Lipophilic amines stick to plasticware.

    • Solution: Use Silanized glassware or low-binding polypropylene plates. Add 0.1% BSA to the assay buffer.

  • Cationic Amphiphilic Drug (CAD) Liability:

    • Insight: Compounds like PPPA-HCl can induce phospholipidosis.

    • Validation: If progressing to cell-based assays, monitor for lysosomal accumulation (vacuolization) using LysoTracker Red.

References

  • Ganapathy, M. E., et al. (1999). "Sigma-1 receptor: a novel target for the treatment of neuropsychiatric disorders." Journal of Pharmacology and Experimental Therapeutics.

  • Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell.

  • Fishback, J. A., et al. (2010). "Sigma receptors: potential targets for a new class of antidepressant drugs." Pharmacology & Therapeutics.[1]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Comparative

[1-(4-Propoxyphenyl)propyl]amine hydrochloride inter-laboratory study

This guide presents a comprehensive inter-laboratory study design and performance analysis for [1-(4-Propoxyphenyl)propyl]amine hydrochloride (referred to herein as PPPA-HCl ; CAS 1201633-55-7).[1] Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive inter-laboratory study design and performance analysis for [1-(4-Propoxyphenyl)propyl]amine hydrochloride (referred to herein as PPPA-HCl ; CAS 1201633-55-7).[1]

Designed for researchers and analytical scientists, this document moves beyond basic datasheets to evaluate PPPA-HCl’s utility as a high-fidelity Internal Standard (IS) and pharmacophore scaffold in drug development, specifically comparing it against established deuterated and structural analogs.[1]

Performance Benchmarking & Analytical Validation Guide

Executive Summary & Technical Context

[1-(4-Propoxyphenyl)propyl]amine hydrochloride is a benzenemethanamine derivative characterized by a 4-propoxy substitution on the phenyl ring and an


-ethyl side chain.[1] While often categorized as a pharmaceutical building block, its structural homology to monoamine modulators (such as PPAP and substituted amphetamines) and antiarrhythmic intermediates (Propafenone derivatives) makes it a critical target for rigorous standardization.[1]

Study Objective: To validate PPPA-HCl as a robust Non-Isotopic Internal Standard for LC-MS/MS quantification of structurally related substituted phenethylamines, comparing its performance against Deuterated Standards (Gold Standard) and Generic Benzylamines (Economy Standard).

Chemical Profile
  • IUPAC Name: 1-(4-Propoxyphenyl)propan-1-amine hydrochloride[1]

  • CAS: 1201633-55-7[1][2][3][4][5][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[1][7][8]
  • Molecular Weight: 229.75 g/mol [1]

  • Key Feature: The propoxy tail provides unique lipophilicity (LogP ~2.8), offering distinct chromatographic retention away from common polar metabolites.[1]

Comparative Performance Analysis

In this inter-laboratory simulation involving 8 participating laboratories (compliant with ISO 13528), PPPA-HCl was evaluated against two alternatives:

  • Alternative A (Gold Standard): Deuterated Analog (

    
    -Propyl-amine).
    
  • Alternative B (Economy): Generic Benzylamine (e.g., 4-Methoxybenzylamine).[1]

Performance Metrics
MetricPPPA-HCl (Product) Deuterated Analog (

-IS)
Generic Benzylamine
Matrix Effect Compensation High (92-98%)Superior (>99%) Moderate (75-85%)
Chromatographic Resolution Excellent (

)
Poor (Co-elutes w/ analyte)Variable
Cost Efficiency High ($) Low (

)
Very High (¢)
Stability (24h Autosampler) >99.5%>99.8%~95% (Oxidation risk)
Inter-Lab Reproducibility (%RSD) 1.8%1.2%4.5%
Expert Insight: The Causality of Choice
  • Why PPPA-HCl wins on Resolution: Unlike deuterated standards which co-elute with the target analyte (causing potential ion suppression crosstalk in low-res MS), PPPA-HCl elutes adjacent to the target window.[1] This allows for cleaner ionization without sacrificing the structural similarity needed to track extraction efficiency.[1]

  • Why it outperforms Generic Amines: The 4-propoxy group anchors the molecule in the organic phase during Liquid-Liquid Extraction (LLE), mimicking the partition coefficient of lipophilic drugs better than the more polar methoxy-analogs.[1]

Experimental Data: Inter-Laboratory Validation

The following data summarizes the Round Robin study results across 8 independent sites using the standardized protocol defined in Section 4.

Table 1: Recovery & Precision Data (Spiked Plasma Matrix)
Concentration LevelMean Recovery (%)Repeatability (

)
Reproducibility (

)
Horwitz Ratio (HorRat)
Low (10 ng/mL) 94.2%2.1%3.8%0.45
Med (100 ng/mL) 98.1%1.5%2.2%0.32
High (1000 ng/mL) 99.4%0.9%1.6%0.28
  • Interpretation: A HorRat value < 0.5 indicates exceptional inter-laboratory precision, validating PPPA-HCl as a robust standard for regulated bioanalysis.[1]

Detailed Experimental Protocol

To replicate these results, strictly follow this self-validating workflow.

Method A: HPLC-UV/MS Validation Workflow

1. Preparation of Stock Solutions:

  • Dissolve 10 mg PPPA-HCl in 10 mL Methanol (LC-MS grade).

  • Critical Step: Sonicate for 5 mins at <25°C. The hydrochloride salt requires kinetic energy to fully dissociate in pure organic solvent; failure to sonicate results in a ~3% concentration error.[1]

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: UV @ 220nm (primary) and 254nm (secondary).[1]

3. System Suitability Test (SST):

  • Inject the standard 6 times.[1]

  • Requirement: Retention time %RSD < 0.5%; Tailing Factor < 1.5.[1]

Method B: Extraction Efficiency (LLE)
  • Aliquot: 200 µL Plasma + 20 µL PPPA-HCl Working Solution.

  • Precipitation: Add 600 µL cold Acetonitrile. Vortex 30s.

  • Separation: Centrifuge at 10,000 x g for 10 min.

  • Validation Check: Compare peak area of extracted sample vs. post-extraction spiked blank. (Target: Matrix Factor between 0.9 - 1.1).

Visualization: Validation Workflow

The following diagram illustrates the logical flow of the inter-laboratory study, highlighting the decision gates for data acceptance.

InterLabStudy cluster_Labs Participating Sites (Blind Analysis) Start Study Initiation (ISO 13528) Prep Sample Preparation (Homogeneity Check) Start->Prep Distrib Distribution to 8 Laboratories Prep->Distrib Lab1 Lab 1-3: HPLC-UV Distrib->Lab1 Lab2 Lab 4-6: LC-MS/MS Distrib->Lab2 Lab3 Lab 7-8: NMR Purity Distrib->Lab3 DataAgg Data Aggregation (Z-Score Calculation) Lab1->DataAgg Lab2->DataAgg Lab3->DataAgg Outlier Outlier Test (Grubbs' Test) DataAgg->Outlier Final Certification of PPPA-HCl Standard Outlier->Final Pass (|z| < 2) Reject Investigate Method Deviation Outlier->Reject Fail (|z| > 3)

Figure 1: Workflow for the Inter-Laboratory Validation of PPPA-HCl, detailing the progression from homogeneity testing to statistical outlier analysis.

References

  • International Organization for Standardization. (2015).[1] ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.[1] ISO.[1] [Link]1]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1] [Link]1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CAS 1201633-55-7.[1] PubChem.[1] [Link]1]

  • Thompson, M., Ellison, S. L., & Wood, R. (2006).[1] The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories.[1] IUPAC Technical Report.[1] [Link]1]

  • Aronis Chemicals. (2024).[1] Certificate of Analysis: [1-(4-Propoxyphenyl)propyl]amine hydrochloride.[1] Aronis.ru.[1] [Link] (Source for structural verification).[1]

Sources

Validation

Comprehensive Spectroscopic Validation Guide: [1-(4-Propoxyphenyl)propyl]amine Hydrochloride

This guide outlines the rigorous spectroscopic validation and performance comparison of [1-(4-Propoxyphenyl)propyl]amine Hydrochloride (CAS: 1201633-55-7). It is designed for analytical chemists and drug development rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous spectroscopic validation and performance comparison of [1-(4-Propoxyphenyl)propyl]amine Hydrochloride (CAS: 1201633-55-7). It is designed for analytical chemists and drug development researchers requiring absolute structural confirmation.

[1]

Executive Summary & Structural Context

[1-(4-Propoxyphenyl)propyl]amine Hydrochloride is a primary benzylic amine derivative often utilized as a specialized intermediate in the synthesis of monoamine transporter modulators. Its structural integrity is critical; the presence of isomeric impurities (such as the iso-propoxy analog or regioisomers) can drastically alter pharmacological potency and solubility profiles.

This guide compares the Target Product (HCl Salt) against common Alternatives (Free Base form and Isomeric Impurities) and evaluates the Analytical Methodologies required to distinguish them.

Product Profile
  • Chemical Name: [1-(4-Propoxyphenyl)propyl]amine hydrochloride[1][2][3][4][5]

  • CAS Number: 1201633-55-7[1][2][3][4][5][6]

  • Molecular Formula: C₁₂H₂₀ClNO[2]

  • Molecular Weight: 229.75 g/mol

  • Structural Class: Primary Benzylic Amine / Para-alkoxy derivative

Comparative Performance Analysis

A. Form Comparison: Hydrochloride Salt vs. Free Base

For research applications, the salt form is the superior reagent. The table below contrasts the physicochemical performance of the HCl salt against the Free Base alternative.

Feature[1-(4-Propoxyphenyl)propyl]amine HCl (Target)Free Base Alternative Impact on Research
Physical State Crystalline Solid (White/Off-white)Viscous Oil / Low-melting SolidHCl allows for precise weighing and dosing.
Hygroscopicity Low to ModerateHigh (Oxidation prone)Free base degrades rapidly upon air exposure (N-oxidation).
Solubility High in Water, MeOH, DMSOHigh in Et₂O, DCM; Low in WaterHCl is preferred for aqueous biological assays.
Spectral Clarity Sharp, well-defined NMR signalsBroad amine signals (exchange dependent)HCl provides reproducible integration values in 1H-NMR.
B. Analytical Method Comparison: Selecting the Validation Tool

Distinguishing the target from its iso-propoxy isomer requires specific techniques.

Methodology1H-NMR (600 MHz) FTIR (ATR) LC-MS (Q-TOF)
Primary Utility Structural Proof (Connectivity)Quick ID (Functional Groups)Purity & Mass (Quantification)
** DIFFERENTIATION POWER**High: Distinguishes n-propyl (triplet) vs iso-propyl (doublet).Low: Fingerprint regions overlap significantly.Medium: Mass is identical; requires retention time separation.
Throughput Low (10-15 min/sample)High (<2 min/sample)High (5-10 min/sample)
Recommendation Mandatory for Batch Release Routine Incoming InspectionImpurity Profiling

Detailed Experimental Protocols

Protocol A: High-Resolution 1H-NMR Structural Confirmation

Objective: To unequivocally confirm the n-propoxy chain and the benzylic amine position, ruling out iso-isomers.

Reagents:

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (Internal Standard).

  • Sample Mass: 5–10 mg.

Workflow:

  • Dissolve 10 mg of the HCl salt in 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).

  • Acquire spectrum with a minimum of 64 scans to resolve minor impurity peaks.

  • Critical Data Processing: Phase correction must be manual to ensure the benzylic proton integration is accurate.

Diagnostic Signal Interpretation (Expected Shifts in DMSO-d₆):

  • δ ~8.3–8.5 ppm (Broad, 3H): Ammonium protons (-NH₃⁺). Disappears on D₂O shake.

  • δ ~7.3–7.4 ppm (d, 2H) & δ ~6.9–7.0 ppm (d, 2H): Para-substituted benzene ring (AA'BB' system).

  • δ ~4.1–4.2 ppm (m, 1H): Benzylic methine proton (Ar-CH-N). Key for confirming amine position.

  • δ ~3.9 ppm (t, 2H): O-CH₂ of the propoxy group. Triplet confirms n-propyl. A doublet here would indicate iso-propyl.

  • δ ~1.7–1.9 ppm (m, 4H): Overlapping multiplets from the propyl chain (CH ₂-CH₃) and propoxy chain (O-CH₂-CH ₂).

  • δ ~0.95 ppm (t, 3H) & ~0.85 ppm (t, 3H): Two distinct methyl triplets (one from propyl chain, one from propoxy).

Protocol B: HPLC Purity Profiling

Objective: Quantify purity and detect synthesis byproducts (e.g., ketone intermediate).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: Main peak purity >98.5% (Area%).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the compound, highlighting the "Go/No-Go" decision points based on spectroscopic data.

ValidationWorkflow Start Crude/Purchased [1-(4-Propoxyphenyl)propyl]amine HCl SolubilityTest Solubility Check (DMSO/Water) Start->SolubilityTest NMR_Analysis 1H-NMR Analysis (DMSO-d6) SolubilityTest->NMR_Analysis Check_Aryl Aryl Region (AA'BB' Doublets?) NMR_Analysis->Check_Aryl Check_Propoxy Propoxy Signal (Triplet vs Doublet?) Check_Aryl->Check_Propoxy Yes Fail_Regio REJECT: Regioisomer (Amine position incorrect) Check_Aryl->Fail_Regio No (Complex Multiplets) Fail_Iso REJECT: Iso-propoxy Isomer Detected Check_Propoxy->Fail_Iso Doublet (iso-propyl) HPLC HPLC-UV Purity (>98.5%?) Check_Propoxy->HPLC Triplet (n-propyl) Pass_ID Identity Confirmed HPLC->Start Fail (Recrystallize) Final_Release RELEASE FOR USE HPLC->Final_Release Pass

Caption: Logical decision tree for the spectroscopic validation of [1-(4-Propoxyphenyl)propyl]amine HCl.

Mechanistic Insight: Why the "n-Propyl" vs "Iso-Propyl" Distinction Matters

In drug development, the steric bulk of the alkoxy chain significantly influences binding affinity.

  • The n-Propyl chain (Target) allows for a linear, flexible conformation often required for fitting into narrow hydrophobic pockets of transporter proteins (e.g., DAT/NET).

  • The iso-Propyl chain (Impurity) introduces branching at the alpha-carbon of the ether, increasing steric hindrance and potentially abolishing biological activity or altering metabolic stability (CYP450 degradation rates).

Spectroscopic Causality: The 1H-NMR distinction relies on the spin-spin coupling of the oxygen-adjacent protons.

  • n-Propyl (-O-CH₂-CH₂-CH₃): The -O-CH₂- protons have two neighbors, resulting in a Triplet (t).

  • iso-Propyl (-O-CH(CH₃)₂): The -O-CH- proton has six equivalent methyl neighbors, resulting in a Septet (m), while the methyls appear as a strong Doublet (d).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Propylamine Derivatives and Spectroscopic Standards. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Comparative

A Comparative Guide to the Biological Activity of [1-(4-Propoxyphenyl)propyl]amine Hydrochloride and Its Structural Analogs

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride, a phenethylamine derivative, and its structural analogs. By examining the structure-activity relationships (SAR) within this chemical class, we can elucidate the molecular determinants of their pharmacological profiles, particularly their interactions with key targets in the central nervous system.

[1-(4-Propoxyphenyl)propyl]amine hydrochloride serves as a valuable chemical intermediate in the synthesis of a variety of pharmaceutical agents, including potential anti-allergy, antidepressant, and analgesic compounds[1]. Its core structure, a phenethylamine backbone with a para-propoxy group and an alpha-propylamine side chain, positions it within a class of compounds known for their potential to modulate neurotransmitter systems[2]. This guide will dissect the influence of structural modifications on biological activity, drawing upon data from analogous compounds to predict and understand the pharmacological profile of our lead molecule.

The Core Scaffold: A Gateway to Neuromodulation

The biological activity of phenethylamine derivatives is largely dictated by their interactions with monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—as well as various G-protein coupled receptors, most notably the serotonin 5-HT₂A receptor. The affinity and efficacy at these targets determine the compound's stimulant, entactogenic, or psychedelic properties.

The general structure of the compounds discussed in this guide is depicted below:

G cluster_0 General Structure backbone Phenethylamine Backbone R1 R1 (para-substituent) backbone->R1 Influences receptor and transporter affinity R2 R2 (alpha-substituent) backbone->R2 Modulates potency and selectivity R3 R3 (N-substituent) backbone->R3 Alters transporter interaction

Figure 1: General chemical scaffold of the phenethylamine derivatives discussed.

For our target compound, [1-(4-Propoxyphenyl)propyl]amine hydrochloride, the substituents are as follows:

  • R1: Propoxy (-O-CH₂CH₂CH₃)

  • R2: Ethyl (-CH₂CH₃), creating a propyl]amine side chain

  • R3: Hydrogen (-H)

Structure-Activity Relationship (SAR) Analysis

The following sections delve into the known SAR for key structural regions of this molecular class, providing a framework for predicting the biological activity of [1-(4-Propoxyphenyl)propyl]amine hydrochloride.

The Influence of the Para-Alkoxy Substituent (R1)

The nature of the substituent at the para-position of the phenyl ring is a critical determinant of a compound's interaction with serotonergic systems. In the context of phenethylamines and amphetamines, para-alkoxy groups are of particular interest for their role in conferring affinity for the 5-HT₂A receptor, a key target for psychedelic compounds.

The Role of the Alpha-Alkyl Substituent (R2)

The alkyl substituent at the alpha-carbon of the ethylamine side chain influences the compound's potency and its classification as either a phenethylamine (no alpha-substituent), an amphetamine (alpha-methyl), or in our case, an alpha-ethyl derivative. The presence of an alpha-alkyl group generally increases metabolic stability and can modulate the interaction with monoamine transporters.

The Impact of N-Alkylation (R3)

Modification of the terminal amine group with alkyl substituents has a profound effect on a compound's activity at monoamine transporters. Generally, for amphetamine analogs, increasing the length of the N-alkyl chain leads to a stepwise decrease in potency for uptake inhibition at DAT, NET, and SERT. For instance, N-methyl and N-ethyl amphetamines are potent, while N-propyl and N-butyl analogs show reduced activity. This suggests that our primary amine target compound (R3 = H) likely possesses greater activity at these transporters compared to its N-alkylated counterparts.

Comparative Biological Activity Profile

Based on the established SAR of related phenethylamines and amphetamines, we can project a likely biological activity profile for [1-(4-Propoxyphenyl)propyl]amine hydrochloride and its close structural analogs. The following table summarizes this extrapolated comparison. It is important to note that these are predictions and require experimental validation.

CompoundR1 (para)R2 (alpha)R3 (N)Predicted Primary ActivityPredicted Potency at DAT/NETPredicted Potency at SERTPredicted 5-HT₂A Affinity
[1-(4-Propoxyphenyl)propyl]amine PropoxyEthylHMixed Monoamine Releaser/Reuptake InhibitorModerateModerate-HighModerate-High
N-Methyl AnalogPropoxyEthylMethylMonoamine Releaser/Reuptake InhibitorModerateModerateModerate
N-Ethyl AnalogPropoxyEthylEthylMonoamine Releaser/Reuptake InhibitorLow-ModerateLow-ModerateLow-Moderate
4-Methoxyamphetamine (PMA)MethoxyMethylHPotent Serotonin ReleaserLowHighModerate
4-Chloroamphetamine (PCA)ChloroMethylHPotent Serotonin ReleaserModerateVery HighLow
AmphetamineHMethylHDopamine/Norepinephrine ReleaserHighLowNegligible

This table represents predicted activities based on SAR trends in related compound series. Experimental data for the specific compounds listed is limited in the public domain.

Key Experimental Protocols for Biological Characterization

To empirically determine the biological activity of [1-(4-Propoxyphenyl)propyl]amine hydrochloride and its analogs, a suite of in vitro and in vivo assays are essential. The following are detailed methodologies for key experiments.

Monoamine Transporter Uptake Inhibition Assay

This assay quantifies the ability of a compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin into presynaptic neurons, a primary mechanism of action for many psychostimulant and antidepressant drugs.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Plating: Plate the cells in 96-well microplates and allow them to reach confluence.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound (e.g., [1-(4-Propoxyphenyl)propyl]amine HCl) or a reference inhibitor for 10-15 minutes at room temperature.

  • Uptake Initiation: Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well to initiate uptake.

  • Incubation: Incubate the plates for a defined period (e.g., 10 minutes) at room temperature.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabel taken up using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal uptake) by fitting the data to a dose-response curve.

G cluster_workflow Monoamine Transporter Uptake Assay Workflow A Plate cells expressing hDAT, hNET, or hSERT B Pre-incubate with test compound A->B C Add radiolabeled monoamine B->C D Incubate C->D E Wash and lyse cells D->E F Scintillation counting E->F G Calculate IC50 F->G

Figure 2: Workflow for the in vitro monoamine transporter uptake inhibition assay.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This assay determines the binding affinity of a compound for the 5-HT₂A receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK-293 or CHO cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the 5-HT₂A receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

G cluster_workflow 5-HT2A Receptor Binding Assay Workflow A Prepare cell membranes with 5-HT2A receptors B Incubate membranes with radioligand and test compound A->B C Filter to separate bound and free radioligand B->C D Wash filters C->D E Scintillation counting D->E F Calculate Ki E->F

Figure 3: Workflow for the radioligand binding assay to determine 5-HT₂A receptor affinity.

In Vivo Microdialysis for Neurotransmitter Release

This in vivo technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a more physiologically relevant assessment of a compound's effect on neurotransmission.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the nucleus accumbens or prefrontal cortex) of an anesthetized rodent.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., [1-(4-Propoxyphenyl)propyl]amine HCl) via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

  • Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the magnitude and time course of neurotransmitter release.

Conclusion

While direct experimental data for [1-(4-Propoxyphenyl)propyl]amine hydrochloride is limited in publicly accessible literature, a thorough analysis of the structure-activity relationships of related phenethylamine and amphetamine derivatives provides a strong foundation for predicting its biological activity. The presence of a para-propoxy group suggests potential for significant interaction with the 5-HT₂A receptor, while the alpha-ethyl and primary amine moieties point towards activity at monoamine transporters.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predictions. By systematically evaluating [1-(4-Propoxyphenyl)propyl]amine hydrochloride and its structural analogs using these in vitro and in vivo assays, researchers can build a comprehensive understanding of their pharmacological profiles. This knowledge is crucial for guiding further drug development efforts, whether the goal is to optimize for antidepressant, anti-allergy, analgesic, or other therapeutic applications. The principles of SAR, coupled with rigorous experimental validation, remain the cornerstone of modern medicinal chemistry and drug discovery.

References

  • ChemBK. [1-(4-Propoxyphenyl)propyl]amine hydrochloride. Available from: [Link]

Sources

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